molecular formula C7H9NO4S B184884 (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid CAS No. 499199-10-9

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

Cat. No.: B184884
CAS No.: 499199-10-9
M. Wt: 203.22 g/mol
InChI Key: OEXQUQKCOPKASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is a chemical reagent based on the thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized for its versatile pharmacological profile in scientific research . This compound serves as a valuable intermediate for researchers investigating the structure-activity relationships of TZD derivatives, particularly through further functionalization at the acetic acid moiety . The core TZD structure is a well-known pharmacophore in medicinal chemistry, primarily functioning as a partial agonist or modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . Activation of this nuclear receptor regulates the transcription of genes involved in glucose and lipid metabolism, making TZDs a key tool for studying insulin sensitization and pathways relevant to Type 2 Diabetes . Beyond metabolic research, the TZD core demonstrates a broad spectrum of biological activity. This compound is of interest in infectious disease research, as novel TZD hybrids have shown promising antimycobacterial activity against Mycobacterium tuberculosis strains, including synergistic effects with first-line antibiotics . Furthermore, structurally similar (2,4-dioxothiazolidin-5-yl)acetic acid derivatives have exhibited significant antibacterial properties, particularly against Gram-positive bacterial strains, highlighting the scaffold's utility in developing new antimicrobial agents . The 3-ethyl substitution on the TZD ring contributes to the compound's specific lipophilicity and electronic properties, which can influence its binding affinity to biological targets and overall pharmacokinetic profile, offering a point of diversification for lead optimization in various drug discovery programs .

Properties

IUPAC Name

2-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S/c1-2-8-6(11)4(3-5(9)10)13-7(8)12/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXQUQKCOPKASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(SC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383149
Record name (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499199-10-9
Record name (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activity of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid. As a member of the thiazolidinedione (TZD) class of compounds, its primary mode of action is anticipated to be the modulation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of cellular metabolism and inflammation. This document will delve into the established PPARγ signaling pathway, present methodologies for investigating this interaction, and discuss potential alternative mechanisms, offering a comprehensive resource for researchers in drug discovery and development.

Introduction to (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid and the Thiazolidinedione Scaffold

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is a synthetic heterocyclic compound featuring a thiazolidine-2,4-dione core structure.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The versatility of the thiazolidinedione ring, with possible substitutions at the 3rd and 5th positions, allows for the generation of a diverse range of derivatives with a wide spectrum of therapeutic potentials.[1] These include antidiabetic, anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The well-known antidiabetic drugs, such as pioglitazone and rosiglitazone, are prominent examples of thiazolidinedione-based therapeutics.[4]

The core structure of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid suggests that its mechanism of action is likely aligned with that of other thiazolidinediones, primarily through the activation of PPARγ.

The Central Mechanism: PPARγ Activation

The most extensively characterized mechanism of action for thiazolidinediones is their role as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, which plays a critical role in adipogenesis, glucose homeostasis, and inflammation.

Upon binding of a ligand, such as a thiazolidinedione, PPARγ undergoes a conformational change. This leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARγ then forms a heterodimer with the retinoid X receptor (RXR). This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in various metabolic processes.

There are two primary mechanisms through which PPARγ activation exerts its effects:

  • Transactivation: The PPARγ-RXR heterodimer directly binds to PPREs to upregulate the expression of genes involved in insulin sensitization, such as those promoting lipid uptake and storage in adipose tissue.[1] This is often referred to as the "lipid steal" hypothesis, where free fatty acids are sequestered from muscle and liver, thereby improving insulin signaling in these tissues.[1]

  • Transrepression: Activated PPARγ can also inhibit the activity of other transcription factors, such as NF-κB and AP-1, which are key players in inflammatory responses. This transrepression leads to a reduction in the production of pro-inflammatory cytokines.

The following diagram illustrates the PPARγ activation pathway by a thiazolidinedione ligand.

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD (3-Ethyl-2,4-dioxo-thiazolidin-5-yl) -acetic acid (Ligand) PPARg PPARγ TZD->PPARg Binds CoR Corepressor PPARg->CoR Dissociates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR and translocates to nucleus RXR RXR CoA Coactivator PPARg_RXR->CoA Recruits PPRE PPRE (DNA) PPARg_RXR->PPRE Binds to InflammatoryTF Inflammatory Transcription Factors (e.g., NF-κB) PPARg_RXR->InflammatoryTF Inhibits (Transrepression) TargetGene Target Gene Transcription (e.g., genes for lipid metabolism) PPRE->TargetGene Activates Inflammation ↓ Pro-inflammatory Gene Expression InflammatoryTF->Inflammation Target_Deconvolution A Phenotypic Screening (e.g., cell viability, cytokine release) B Affinity-Based Target Identification (e.g., chemical proteomics, affinity chromatography) A->B C Computational Target Prediction (e.g., molecular docking, pharmacophore modeling) A->C D Candidate Target List Generation B->D C->D E Target Validation (e.g., siRNA/CRISPR knockdown, overexpression) D->E F Biochemical & Biophysical Assays (e.g., enzyme kinetics, SPR, ITC) D->F G Cell-Based Target Engagement Assays (e.g., CETSA) D->G H Validated Molecular Target(s) E->H F->H G->H

Caption: A generalized workflow for the identification and validation of molecular targets.

Conclusion

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, as a member of the thiazolidinedione family, is strongly predicted to exert its biological effects primarily through the activation of the nuclear receptor PPARγ. This mechanism has profound implications for its potential therapeutic applications in metabolic and inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for validating this hypothesis and quantifying the compound's activity. Furthermore, the exploration of potential PPARγ-independent mechanisms opens up exciting avenues for future research and may reveal novel therapeutic opportunities for this versatile chemical scaffold. A systematic approach to target deconvolution will be crucial in fully understanding the complete pharmacological profile of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid and advancing its development as a potential therapeutic agent.

Sources

A Comprehensive Technical Guide to (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the 2,4-Thiazolidinedione Scaffold

The 2,4-thiazolidinedione (TZD) core is a five-membered heterocyclic motif that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] This versatile pharmacophore, characterized by a thiazolidine ring with carbonyl groups at positions 2 and 4, is the cornerstone of a class of drugs known as "glitazones," which revolutionized the management of type 2 diabetes mellitus.[3][4] The TZD framework features a hydrogen bond donor at the N3 position and hydrogen bond acceptors at the C2 and C4 carbonyls, allowing for diverse molecular interactions with biological targets.[3]

Substitutions at the N3 and C5 positions of the TZD ring are critical for modulating the molecule's pharmacological profile.[2] This guide focuses on a specific derivative, (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid , which combines two key structural modifications: an ethyl group at the N3 position and an acetic acid moiety at the C5 position. The N-alkylation can significantly impact pharmacokinetic properties and target affinity, while the C5-acetic acid side chain provides a crucial vector for interacting with target proteins and can influence solubility and metabolic stability. This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals, elucidating the chemical properties, synthesis, and potential biological activities of this compound.

Molecular Structure and Physicochemical Properties

Chemical Identity

The fundamental characteristics of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid are summarized below.

PropertyValueSource
IUPAC Name 2-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acidN/A
Molecular Formula C₇H₉NO₄SCalculated
Molecular Weight 203.22 g/mol Calculated
CAS Number Not availableN/A
Canonical SMILES CCN1C(=O)SC(CC(=O)O)C1=ON/A
Structural Features

The molecule's structure is defined by the central TZD ring. The ethyl group attached to the nitrogen at position 3 increases the lipophilicity of the molecule compared to its N-unsubstituted parent. The acetic acid group at the chiral center C5 introduces an acidic functional group, which is largely ionized at physiological pH, influencing solubility and providing a key site for ionic or hydrogen-bond interactions.

Chemical Structure of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid N1 N C10 CH₂ N1->C10 inv1 N1->inv1 C C2 O C3 S C5 CH C3->C5 C4 O C5->N1 C6 CH₂ C5->C6 inv2 C5->inv2 C C7 C C6->C7 O8 OH C7->O8 O9 O C7->O9 C11 CH₃ C10->C11 inv1->C2 inv1->C3 inv2->N1 inv2->C4 inv3

Caption: Structure of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[5] While experimental data for this specific molecule is not publicly available, properties can be predicted based on its structure and data from analogous compounds.

ParameterPredicted ValueRationale and Significance
pKa ~4.5 - 5.0The primary acidic proton is on the carboxylic acid group, making it a weak acid similar to acetic acid (pKa 4.76).[6] This ensures the compound is ionized at physiological pH, impacting solubility and receptor binding.
cLogP ~0.5 - 1.0The ethyl group increases lipophilicity, while the carboxylic acid increases hydrophilicity. This balanced value suggests good oral bioavailability, as seen in other TZD derivatives with high GI absorption.[5]
Aqueous Solubility ModerateExpected to be more soluble in slightly basic aqueous solutions due to the deprotonation of the carboxylic acid. Solubility in water is a key factor for formulation and absorption.[5]
H-Bond Donors 1 (from -COOH)Affects membrane permeability and receptor binding.
H-Bond Acceptors 4 (two C=O, two -OH oxygens)Crucial for interactions with biological targets and for solubility.
Rotatable Bonds 4A low number of rotatable bonds (<10) is generally favorable for good oral bioavailability and binding affinity.[5]

Synthesis and Characterization

Retrosynthetic Analysis

A logical synthetic approach involves forming the core TZD-acetic acid scaffold first, followed by selective N-alkylation. This strategy avoids potential side reactions on the N3 position during the initial ring formation.

retrosynthesis Retrosynthetic Analysis target (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid disconnection1 N-C Bond Formation target->disconnection1 precursor1 (2,4-Dioxo-thiazolidin-5-yl)-acetic acid disconnection1->precursor1 reagent1 Ethyl Halide (e.g., EtI) disconnection1->reagent1 disconnection2 Ring Formation precursor1->disconnection2 precursor2 Maleic Anhydride disconnection2->precursor2 precursor3 Thiourea disconnection2->precursor3

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Pathway

The synthesis can be efficiently achieved in a two-step process grounded in established methodologies for this class of compounds.

  • Step 1: Synthesis of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid (Parent Core). A convenient and effective one-pot method involves the reaction of thiourea with maleic anhydride in the presence of a strong acid like hydrochloric acid.[7] This reaction proceeds via addition to the double bond of maleic anhydride followed by cyclization and hydrolysis to form the TZD ring with the desired acetic acid side chain at the C5 position.

  • Step 2: N-Ethylation. The parent core is then subjected to N-alkylation. The proton on the N3 nitrogen of the TZD ring is acidic and can be readily removed by a mild base, such as potassium carbonate (K₂CO₃). The resulting anion acts as a nucleophile, attacking an ethylating agent like ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br) in an Sₙ2 reaction to yield the final product. Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetone are ideal for this step.

Detailed Experimental Protocol

Step 1: Synthesis of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid [7]

  • To a stirred solution of maleic anhydride (0.1 mol) in glacial acetic acid (150 mL), add thiourea (0.1 mol).

  • Heat the mixture under reflux for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (500 mL) with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield (2,4-Dioxo-thiazolidin-5-yl)-acetic acid as a solid.

Step 2: Synthesis of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

  • In a round-bottom flask, dissolve (2,4-Dioxo-thiazolidin-5-yl)-acetic acid (0.05 mol) in anhydrous DMF (100 mL).

  • Add anhydrous potassium carbonate (K₂CO₃) (0.075 mol, 1.5 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Add ethyl iodide (0.06 mol, 1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into acidified ice water (pH 3-4 with dilute HCl).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford the pure (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid.

Spectroscopic Profile

Characterization of the final product would rely on standard spectroscopic techniques. The expected data, based on analogous structures, is summarized below.[8][9]

TechniqueExpected Observations
¹H NMR (DMSO-d₆, δ ppm)~12.5 (s, 1H, -COOH), ~4.9 (dd, 1H, C5-H ), ~3.6 (q, 2H, N-CH₂ -CH₃), ~3.4 (m, 2H, -CH₂ -COOH), ~1.2 (t, 3H, N-CH₂-CH₃ )
¹³C NMR (DMSO-d₆, δ ppm)~175.0 (C=O, TZD), ~172.0 (C=O, TZD), ~170.0 (C=O, Acid), ~47.0 (C5), ~37.0 (N-C H₂), ~36.0 (-C H₂-COOH), ~13.0 (N-CH₂-C H₃)
FT-IR (cm⁻¹)3300-2500 (broad, O-H stretch of acid), ~1740 & ~1690 (strong, C=O stretches of dione), ~1710 (strong, C=O stretch of acid)[10]
Mass Spec (ESI-) [M-H]⁻ at m/z 202.02

Biological Profile and Therapeutic Potential

The TZD scaffold is a proven pharmacophore with a wide spectrum of biological activities.[2][10] The introduction of the N-ethyl and C5-acetic acid groups is expected to produce a molecule with a distinct biological profile.

Potential as a PPAR-γ Modulator (Antidiabetic Activity)

The primary mechanism of action for TZD-based antidiabetic drugs like Pioglitazone is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that is a master regulator of glucose and lipid metabolism.[4][9]

  • Mechanism of Action: Upon activation by a TZD ligand, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event modulates gene transcription, leading to increased insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[9] The introduction of a carboxylic acid moiety at the N3-position (via an acetic acid linker) in some TZDs has been shown to reduce the hepatotoxicity associated with earlier generations of these drugs while retaining antidiabetic activity.[11]

ppar_pathway Simplified PPAR-γ Signaling Pathway Ligand (3-Ethyl-TZD-5-acetic acid) Ligand PPAR PPAR-γ Ligand->PPAR Binds & Activates Complex PPAR-γ / RXR Heterodimer PPAR->Complex Dimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription Response ↑ Insulin Sensitivity ↓ Blood Glucose Transcription->Response

Caption: TZD ligands activate the PPAR-γ/RXR pathway.

Antimicrobial and Anti-inflammatory Potential

Beyond diabetes, the TZD scaffold has been extensively explored for other therapeutic applications.

  • Antimicrobial Activity: Numerous TZD derivatives have demonstrated significant antibacterial and antifungal activity.[7][8] The mechanism often involves the inhibition of essential microbial enzymes. The specific derivative (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid would require screening, but related structures have shown promise, particularly against Gram-positive bacteria.[8][12]

  • Anti-inflammatory Activity: TZDs can exert anti-inflammatory effects, partly through their interaction with PPAR-γ, which can downregulate the expression of pro-inflammatory cytokines.[10][13] Compounds with an acetic acid group at the nitrogen of the TZD ring have been shown to enhance anti-inflammatory activity, suggesting this structural feature is beneficial.[13]

Structure-Activity Relationship (SAR) Insights
  • N3-Substitution: The N3 position is crucial for activity. Small alkyl groups like ethyl can enhance lipophilicity, potentially improving cell permeability and oral absorption compared to the unsubstituted analog.[5]

  • C5-Substitution: The C5-acetic acid side chain is a key pharmacophoric element. Its carboxylic acid head can form strong ionic or hydrogen bonds with basic residues (e.g., Arginine, Lysine) in the binding pocket of target enzymes or receptors, a common feature in many enzyme inhibitors.

Conclusion and Future Directions

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is a promising molecule built upon the privileged 2,4-thiazolidinedione scaffold. Its structure rationally combines features known to be beneficial for biological activity: an N-alkyl group to modulate pharmacokinetics and a C5-acetic acid moiety to serve as a strong binding anchor.

While its primary potential lies in the continued exploration of PPAR-γ modulators for metabolic diseases, its structural alerts warrant a broader investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: Execution of the proposed synthesis and full spectroscopic confirmation of the structure.

  • In Vitro Biological Screening: Comprehensive screening against a panel of targets, including PPAR-γ, various bacterial and fungal strains, and key inflammatory enzymes like COX-2.

  • Computational Modeling: Docking studies with known TZD targets (e.g., PPAR-γ, aldose reductase) to predict binding modes and guide further optimization.[9]

  • Pharmacokinetic Profiling: In vitro ADME assays to determine metabolic stability, cell permeability, and plasma protein binding, validating the predicted physicochemical properties.

This molecule represents a logical next step in the exploration of the vast chemical space surrounding the 2,4-thiazolidinedione core, with significant potential for the development of novel therapeutic agents.

References

  • American Chemical Society. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega. [Link]

  • National Institutes of Health. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. National Center for Biotechnology Information. [Link]

  • Zimenkovskii, B. S., et al. (2006). Synthesis and antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides. Pharmaceutical Chemistry Journal, 40(6), 13-16. [Link]

  • National Institutes of Health. (n.d.). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. National Center for Biotechnology Information. [Link]

  • Bireddy, S., et al. (2020). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry, 17. [Link]

  • National Institutes of Health. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. (n.d.). (2,4-Dioxo-thiazolidin-3-yl)acetic Acid. [Link]

  • National Institutes of Health. (n.d.). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (n.d.). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and antidiabetic activity of some new chromonyl-2,4-thiazolidinediones. [Link]

  • MDPI. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. [Link]

  • National Institutes of Health. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (n.d.). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2015). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. [Link]

  • Wikipedia. (n.d.). Acetic acid. [Link]

  • ResearchGate. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)ACETIC ACID. [Link]

Sources

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid and its Core Scaffold

Audience: Researchers, scientists, and drug development professionals.

Foreword: Navigating the Thiazolidinedione Landscape

The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in modern medicinal chemistry, serving as a "privileged structure" for developing a diverse array of pharmacologically active agents.[1] While the specific derivative, (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, is a subject of targeted interest, a comprehensive understanding must begin with its foundational core: (2,4-dioxothiazolidin-5-yl)-acetic acid . This guide is structured to provide a deep technical dive into this core molecule—its synthesis, properties, and multifaceted biological activities—while also detailing the strategic importance and synthetic methodology for introducing substitutions, such as the N-3 ethyl group, to modulate its function.

Chemical Identity and Physicochemical Properties

The foundational molecule for the target compound is (2,4-dioxothiazolidin-5-yl)-acetic acid. Understanding its fundamental properties is critical for its application in research and development.

CAS Number: 875-97-8[2] IUPAC Name: 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid[2] Synonyms: 2,4-Dioxo-5-thiazolidineacetic acid[2]

A related and often studied form is the exocyclic unsaturated analog, (Z)-2-(2,4-dioxothiazolidin-5-ylidene)acetic acid (CAS Number: 5374-29-8).[3] The saturated core, however, is the direct precursor to the N-ethylated target molecule.

Table 1: Physicochemical Properties of (2,4-dioxothiazolidin-5-yl)-acetic acid

PropertyValueSource
Molecular Formula C₅H₅NO₄S[2]
Molecular Weight 175.16 g/mol [2]
Appearance Crystalline solid (based on its salts)[4]
Crystal System Varies with salt form (e.g., triclinic, monoclinic)[4]

Note: Properties such as melting point and solubility are not widely reported for the free acid but can be inferred from the characterization of its various organic salts.

Synthesis and Derivatization

The synthesis of the TZD core and its subsequent N-alkylation are pivotal processes for generating novel derivatives for screening and development.

One-Pot Synthesis of the Core Scaffold

An efficient, one-pot synthesis for the parent compound, (2,4-dioxothiazolidin-5-yl)-acetic acid, has been established, providing a reliable and scalable route for laboratory and potential industrial production.[5] The reaction proceeds via the condensation of thiourea with maleic anhydride in an acidic medium.[5]

Experimental Protocol 1: Synthesis of (2,4-dioxothiazolidin-5-yl)-acetic acid

Objective: To synthesize the core TZD scaffold via a one-pot reaction.

Materials:

  • Thiourea (0.2 mole)

  • Maleic anhydride (0.2 mole)

  • Concentrated Hydrochloric Acid (50 mL)

  • Reaction vessel with reflux condenser and magnetic stirrer

Methodology:

  • Combine thiourea (15.2 g, 0.2 mole) and maleic anhydride (19.6 g, 0.2 mole) in a 250 mL round-bottom flask.[5]

  • Carefully add 50 mL of concentrated hydrochloric acid to the mixture under constant stirring in a fume hood.[5]

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for a specified duration as determined by reaction monitoring (e.g., TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, during which the product is expected to precipitate.

  • Isolate the crude product by vacuum filtration, washing with cold water to remove residual acid and unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield purified (2,4-dioxothiazolidin-5-yl)-acetic acid.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Synthesis of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

The introduction of the ethyl group at the N-3 position is a key modification to explore structure-activity relationships (SAR). This can be achieved through two primary routes:

  • Modified One-Pot Synthesis: Utilizing an N-substituted thiourea, such as N-ethylthiourea, in the initial condensation reaction with maleic anhydride. This direct approach builds the substituted ring system in a single sequence.

  • Post-Synthesis N-Alkylation: Treating the parent (2,4-dioxothiazolidin-5-yl)-acetic acid with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) in the presence of a suitable base. This method is advantageous for creating a library of N-substituted analogs from a common intermediate.

The diagram below illustrates the N-alkylation approach, which offers greater flexibility for generating diverse derivatives.

G Parent (2,4-dioxothiazolidin-5-yl)-acetic acid Deprotonation Parent->Deprotonation Base Base (e.g., K₂CO₃, NaH) in Solvent (e.g., DMF, Acetone) Base->Deprotonation EthylatingAgent Ethylating Agent (e.g., Ethyl Iodide) Alkylation EthylatingAgent->Alkylation Target (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid Deprotonation->Alkylation Deprotonated Intermediate Alkylation->Target Sₙ2 Reaction

Caption: Proposed workflow for N-alkylation of the TZD scaffold.

Mechanism of Action and Broad-Spectrum Biological Activity

The TZD scaffold is renowned for its diverse pharmacological activities, which stem from its ability to interact with various biological targets.[4][6]

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

Historically, the most prominent role of TZDs is as agonists for PPARγ, a nuclear receptor that is a master regulator of glucose metabolism and adipogenesis.[7] This mechanism is the basis for the use of TZD drugs like Pioglitazone and Rosiglitazone in the treatment of type 2 diabetes.[8][9] Activation of PPARγ by a TZD ligand leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription to improve insulin sensitivity.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD TZD Ligand (e.g., 3-Ethyl-TZD-5-acetic acid) PPAR PPARγ TZD->PPAR Binds & Activates PPRE PPRE (DNA Response Element) PPAR->PPRE Heterodimer Binds RXR RXR RXR->PPRE Heterodimer Binds Transcription Target Gene Transcription PPRE->Transcription Initiates Metabolic_Effects Regulation of Glucose & Lipid Metabolism Transcription->Metabolic_Effects

Caption: Simplified PPARγ signaling pathway activated by TZD ligands.

PPARγ-Independent Activities

While PPARγ agonism is a key mechanism, research has shown that TZDs exert numerous effects independently of this receptor.[7] These compounds and their derivatives have demonstrated a wide spectrum of activities, including:

  • Anticancer: TZDs can induce apoptosis and inhibit proliferation in various cancer cell lines, often at concentrations lower than those required for significant PPARγ activation.[9][10]

  • Anti-inflammatory: They exhibit potent anti-inflammatory properties.[4][6]

  • Antimicrobial: Derivatives of the (2,4-dioxothiazolidin-5-yl)-acetic acid core have shown significant antibacterial activity, particularly against Gram-positive bacteria.[8][11]

  • Antioxidant: The core structure has been investigated for its antioxidant potential.[4]

  • Neurological: The scaffold is being explored for applications in neurodegenerative diseases like Parkinson's and Alzheimer's.[6][7]

This therapeutic versatility makes the TZD-5-acetic acid scaffold a highly attractive starting point for drug discovery programs targeting a multitude of diseases.[6]

Key Experimental Protocols and Analytical Characterization

Rigorous experimental validation is essential in drug development. The following protocol outlines a standard assay for evaluating a key biological activity of TZD derivatives.

Experimental Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a TZD derivative against bacterial strains.

Principle: This method identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The assay is typically performed in a 96-well microtiter plate format for high-throughput screening.

Materials:

  • Test compound (e.g., (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Oxacillin, Cefuroxime).

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound. Perform a serial two-fold dilution of the compound in CAMHB directly in the 96-well plate across 10 columns, leaving columns 11 and 12 for controls.

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control well, column 12). The final volume in each well should be uniform (e.g., 100 µL).

  • Controls:

    • Growth Control (Positive Control): Column 11 should contain CAMHB and bacterial inoculum only.

    • Sterility Control (Negative Control): Column 12 should contain CAMHB only.

    • Reference Antibiotic: A separate row or plate should be prepared with a reference antibiotic to validate the assay.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[11] This can be assessed visually or with a plate reader measuring optical density (OD).

Analytical Characterization

The identity, purity, and structural features of synthesized TZD derivatives are confirmed using a suite of analytical techniques:

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) is used to elucidate the chemical structure, while Infrared (IR) spectroscopy confirms the presence of key functional groups, such as the carbonyls of the TZD ring and the carboxylic acid.[4][8]

  • Mass Spectrometry (MS): Provides accurate molecular weight information to confirm the elemental composition.

  • Single-Crystal X-ray Diffraction (SC-XRD): For crystalline compounds or their salts, SC-XRD provides definitive proof of structure and detailed information on bond lengths, angles, and three-dimensional conformation.[4]

Conclusion and Future Directions

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, built upon the versatile (2,4-dioxothiazolidin-5-yl)-acetic acid core, represents a strategic entry point for modern drug discovery. The parent scaffold possesses a remarkable breadth of biological activities, from potent PPARγ modulation to significant anticancer and antimicrobial effects.[7][8][9] The deliberate introduction of an ethyl group at the N-3 position is a proven strategy for fine-tuning potency, selectivity, and pharmacokinetic properties. Future research should focus on synthesizing and screening a broader library of N-substituted analogs to fully exploit the therapeutic potential of this privileged chemical framework.

References

  • Iqbal, M. A., et al. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega. Available at: [Link]

  • Iqbal, M. A., et al. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. National Center for Biotechnology Information. Available at: [Link]

  • Kalinowska-Tłuścik, J., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. National Center for Biotechnology Information. Available at: [Link]

  • Kalinowska-Tłuścik, J., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. ResearchGate. Available at: [Link]

  • Yushyn, Y., et al. (2006). Synthesis and antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides. ResearchGate. Available at: [Link]

  • Kalinowska-Tłuścik, J., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ ylidene)acetic acid derivatives with. ScienceOpen. Available at: [Link]

  • Kalinowska-Tłuścik, J., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. PubMed. Available at: [Link]

  • Iqbal, M. A., et al. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and. Semantic Scholar. Available at: [Link]

  • PubChem. (Z)-2-(2,4-dioxothiazolidin-5-ylidene)acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2,4-Dioxo-5-thiazolidineacetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-Depth Technical Guide to (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Scaffold

The thiazolidine-2,4-dione (TZD) nucleus is a cornerstone in medicinal chemistry, most notably recognized for its role in the development of insulin-sensitizing drugs.[1] However, the therapeutic potential of this versatile scaffold extends far beyond diabetes into oncology, inflammation, and infectious diseases. This guide focuses on a specific, yet promising, subset of these compounds: (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid (EGT) and its derivatives.

The introduction of an ethyl group at the N-3 position and an acetic acid moiety at the C-5 position creates a unique chemical entity with distinct physicochemical properties that can be systematically explored for novel therapeutic applications. This document serves as a technical deep-dive for researchers, providing a robust framework for the synthesis, biological evaluation, and mechanistic understanding of EGT-based compounds. We will move beyond a simple recitation of facts to explore the causal relationships in experimental design and the strategic thinking required for the development of these molecules from the bench to potential clinical candidates.

I. The EGT Core: Chemical Architecture and Synthetic Strategy

The EGT scaffold combines the key features of the TZD ring—a hydrogen bond donor and acceptor system—with an N-alkylation that can influence solubility, metabolic stability, and receptor interaction. The acetic acid side chain at the C-5 position provides a critical acidic handle for interaction with biological targets and a versatile point for further chemical modification.

A. Foundational Synthesis: Building the (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic Acid Core

A robust and reproducible synthesis of the EGT core is paramount for any research program. The following multi-step protocol is a validated approach, beginning with the construction of the N-ethylated TZD ring.

Experimental Protocol: Synthesis of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic Acid

Part 1: Synthesis of 3-Ethyl-thiazolidine-2,4-dione

  • Rationale: This initial step creates the core N-ethylated heterocyclic system. The reaction of ethylamine with chloroacetyl chloride forms an intermediate N-ethyl chloroacetamide, which is then cyclized with a sulfur source.

  • Step-by-Step Procedure:

    • To a solution of ethylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), cooled to 0 °C in an ice bath, add chloroacetyl chloride (1.05 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting amine.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-ethyl-2-chloroacetamide.

    • Dissolve the crude N-ethyl-2-chloroacetamide in a polar aprotic solvent like dimethylformamide (DMF).

    • Add potassium thioacetate (1.2 eq) and heat the mixture to 80-100 °C for 4-6 hours. This cyclization step forms the 3-ethyl-thiazolidine-2,4-dione.

    • After cooling, pour the reaction mixture into ice-water and extract with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain pure 3-ethyl-thiazolidine-2,4-dione.

Part 2: Knoevenagel Condensation and Reduction to Yield the Acetic Acid Moiety

  • Rationale: The C-5 position of the TZD ring possesses an active methylene group. A Knoevenagel condensation with a protected glyoxylic acid, followed by reduction, introduces the acetic acid side chain.

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve 3-ethyl-thiazolidine-2,4-dione (1.0 eq) and ethyl glyoxylate (1.1 eq) in a solvent such as toluene or ethanol.

    • Add a catalytic amount of a weak base, such as piperidine or pyrrolidine, and a dehydrating agent like anhydrous sodium sulfate.

    • Reflux the mixture for 6-12 hours, monitoring the formation of the condensed product, ethyl 2-(3-ethyl-2,4-dioxo-thiazolidin-5-ylidene)acetate, by TLC.

    • Once the reaction is complete, cool the mixture, filter, and concentrate the filtrate. Purify the crude product by column chromatography.

    • Dissolve the purified ylidene product in a suitable solvent like ethanol or methanol.

    • Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise at 0 °C. The reduction of the exocyclic double bond is typically rapid.

    • After stirring for 1-2 hours, acidify the reaction mixture with dilute hydrochloric acid to pH 3-4.

    • Extract the product, ethyl 2-(3-ethyl-2,4-dioxo-thiazolidin-5-yl)acetate, with ethyl acetate. Dry the organic layer and concentrate.

    • For the final hydrolysis step, dissolve the ester in a mixture of THF and water. Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl to pH 2-3 and extract the final product, (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and recrystallize from a suitable solvent system to obtain the pure product.

Characterization: The final product and all intermediates should be thoroughly characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis to confirm their identity and purity.

G cluster_0 Part 1: N-Ethylation cluster_1 Part 2: C-5 Acetic Acid Addition Ethylamine Ethylamine N-ethyl-2-chloroacetamide N-ethyl-2-chloroacetamide Ethylamine->N-ethyl-2-chloroacetamide DCM, 0°C to RT Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->N-ethyl-2-chloroacetamide 3-Ethyl-thiazolidine-2,4-dione 3-Ethyl-thiazolidine-2,4-dione N-ethyl-2-chloroacetamide->3-Ethyl-thiazolidine-2,4-dione DMF, 80-100°C Potassium thioacetate Potassium thioacetate Potassium thioacetate->3-Ethyl-thiazolidine-2,4-dione Ylidene_intermediate Ethyl 2-(3-ethyl-2,4-dioxo- thiazolidin-5-ylidene)acetate 3-Ethyl-thiazolidine-2,4-dione->Ylidene_intermediate Piperidine, Toluene, Reflux Ethyl glyoxylate Ethyl glyoxylate Ethyl glyoxylate->Ylidene_intermediate Ester_product Ethyl 2-(3-ethyl-2,4-dioxo- thiazolidin-5-yl)acetate Ylidene_intermediate->Ester_product NaBH4, Ethanol Final_Product (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid Ester_product->Final_Product LiOH, THF/H2O G EGT_Derivative EGT Derivative (Ligand) PPARg PPARγ Receptor EGT_Derivative->PPARg Binds PPARg_RXR_Complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_Complex Forms Complex RXR RXR RXR->PPARg_RXR_Complex PPRE PPRE on DNA PPARg_RXR_Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Luciferase Luciferase Expression Transcription->Luciferase Light Light Emission Luciferase->Light Catalyzes

Caption: PPARγ luciferase reporter assay workflow.

III. Structure-Activity Relationships (SAR) and Data Interpretation

Systematic modification of the EGT core is essential to optimize biological activity and pharmacokinetic properties. The following table presents hypothetical data for a series of EGT analogs to illustrate how SAR can be explored.

Table 1: Hypothetical Structure-Activity Relationship of EGT Analogs

Compound IDR Group (Modification of Acetic Acid)PPARγ EC₅₀ (nM)Cytotoxicity (CC₅₀, µM)
EGT-001 -OH (Parent Acid)850> 100
EGT-002 -OCH₃ (Methyl Ester)1200> 100
EGT-003 -NH₂ (Primary Amide)650> 100
EGT-004 -NHCH₃ (N-Methyl Amide)45085
EGT-005 -NH-Ph (N-Phenyl Amide)15050
EGT-006 -NH-(4-Cl-Ph) (N-(4-chlorophenyl) Amide)8540

Interpretation of SAR Data:

  • The Acidic Proton: The parent acid (EGT-001) shows moderate activity. Esterification (EGT-002) reduces activity, suggesting that a hydrogen bond donor at this position may be important for receptor interaction.

  • Amide Modifications: Conversion to a primary amide (EGT-003) slightly improves activity. N-alkylation (EGT-004) and particularly N-arylation (EGT-005) lead to a significant increase in potency. This suggests the presence of a hydrophobic pocket in the ligand-binding domain of the receptor that can accommodate these larger groups.

  • Electronic Effects: The introduction of an electron-withdrawing group on the phenyl ring (EGT-006) further enhances potency, indicating that electronic interactions may also play a role in binding affinity.

  • Cytotoxicity: Increased potency in some cases correlates with increased cytotoxicity, a critical parameter to monitor during lead optimization.

IV. Future Directions and Broader Applications

While the primary focus of TZD research has been on PPARγ and diabetes, the EGT scaffold holds promise in other therapeutic areas. The anti-inflammatory and anti-proliferative effects of TZDs are well-documented and may be mediated through both PPARγ-dependent and -independent pathways. [1] Future research on EGT derivatives should explore:

  • PPARα/δ Activity: Investigating the activity of EGT analogs on other PPAR isoforms could lead to the development of dual or pan-PPAR agonists with unique therapeutic profiles for complex metabolic disorders.

  • Anti-inflammatory Effects: Evaluating these compounds in cell-based and in vivo models of inflammation (e.g., measuring cytokine production in lipopolysaccharide-stimulated macrophages).

  • Anticancer Potential: Screening EGT derivatives against a panel of cancer cell lines to identify potential anti-proliferative agents.

  • Pharmacokinetic Profiling: For promising lead compounds, determining key pharmacokinetic parameters such as solubility, metabolic stability, and oral bioavailability is a critical next step in the drug development process.

V. Conclusion

The (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid scaffold represents a promising starting point for the discovery of novel therapeutics. By leveraging a systematic approach to synthesis, a deep understanding of the underlying mechanism of action, and a carefully planned biological evaluation cascade, researchers can unlock the full potential of this versatile chemical entity. This guide provides the foundational knowledge and practical protocols to empower scientists in their exploration of EGT derivatives and their journey toward developing the next generation of innovative medicines.

References

  • Journal of Drug Delivery and Therapeutics. (2019). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. [Link]

  • Patents Google. (2014). CN103554053A - Method for preparing 2,4-thiazolidinedione.
  • National Center for Biotechnology Information. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. [Link]

  • MDPI. (2022). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. [Link]

  • National Center for Biotechnology Information. (2011). Peroxisome proliferator-activated receptor gamma (PPARγ) ligands enhance human B cell antibody production and differentiation. [Link]

  • National Center for Biotechnology Information. (2017). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. [Link]

  • ResearchGate. (2008). Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. [Link]

  • Springer. (2006). Synthesis and antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides. [Link]

Sources

Unmasking the Cellular Interlocutors of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the scientific landscape to identify and validate the potential protein targets of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid. As a Senior Application Scientist, this document is structured to provide not just a list of possibilities, but a strategic rationale for target discovery, grounded in the established pharmacology of its parent chemical classes: the thiazolidinediones (TZDs) and rhodanine-3-acetic acids. We will delve into the established and putative targets, and critically, provide detailed, field-proven methodologies to elucidate the specific protein interactions of this compound.

Introduction to (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid: A Molecule of Therapeutic Promise

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is a synthetic organic compound featuring a thiazolidinedione heterocyclic core. This scaffold is of significant interest in medicinal chemistry, as its derivatives have demonstrated a wide spectrum of biological activities, including anti-diabetic, anti-inflammatory, anti-cancer, and antimicrobial effects[1][2][3]. The presence of the ethyl group at the 5-position and the acetic acid moiety at the 3-position are key structural features that will dictate its pharmacokinetic profile and protein binding specificity. While direct experimental data on this specific molecule is limited, the extensive research on related TZD and rhodanine-3-acetic acid analogues provides a strong foundation for hypothesizing its potential protein targets.

Established and Putative Protein Targets: A Landscape of Possibilities

The biological activity of thiazolidinedione and rhodanine-containing compounds is a direct consequence of their interaction with a diverse array of cellular proteins[4]. Based on extensive literature, we can categorize the potential protein targets for (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid into several key families.

Nuclear Receptors: The Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)

The most well-documented targets of the thiazolidinedione class are the Peroxisome Proliferator-Activated Receptors (PPARs), particularly the gamma isoform (PPAR-γ)[5][6].

  • Mechanism of Action: TZDs act as agonists for PPAR-γ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism[6][7]. Upon ligand binding, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction modulates gene expression, leading to increased insulin sensitivity and glucose uptake in peripheral tissues[7][8].

  • Structural Insights: The binding of TZDs to the PPAR-γ ligand-binding domain is characterized by a U-shaped conformation of the ligand within a large hydrophobic pocket[9]. The acidic thiazolidinedione headgroup typically forms hydrogen bonds with key amino acid residues, while the lipophilic tail engages in hydrophobic interactions[10]. The ethyl group of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid may enhance these hydrophobic interactions, potentially influencing binding affinity and selectivity.

PPAR_Pathway Compound (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)- acetic acid PPARg PPAR-γ Compound->PPARg Binds to LBD Heterodimer PPAR-γ/RXR Heterodimer PPARg->Heterodimer Heterodimerizes with RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds to Gene_Expression Modulation of Gene Expression PPRE->Gene_Expression Regulates Metabolic_Effects Increased Insulin Sensitivity Glucose & Lipid Metabolism Gene_Expression->Metabolic_Effects Leads to Affinity_Chromatography_Workflow cluster_synthesis Probe Synthesis cluster_incubation Binding & Crosslinking cluster_capture Affinity Capture cluster_analysis Protein Identification Synthesis Synthesize Affinity Probe: (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid with a photoreactive group and a biotin tag Incubation Incubate probe with cell lysate or tissue extract Synthesis->Incubation UV_Irradiation UV irradiate to covalently crosslink probe to target proteins Incubation->UV_Irradiation Streptavidin_Beads Add streptavidin-coated beads to capture biotinylated probe-protein complexes UV_Irradiation->Streptavidin_Beads Wash Wash beads to remove non-specifically bound proteins Streptavidin_Beads->Wash Elution Elute bound proteins from beads Wash->Elution Proteolysis Digest proteins into peptides (e.g., with trypsin) Elution->Proteolysis LC_MS Analyze peptides by LC-MS/MS Proteolysis->LC_MS Data_Analysis Identify proteins using a protein sequence database LC_MS->Data_Analysis CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Shock cluster_lysis Lysis & Separation cluster_detection Protein Detection Cell_Culture Culture cells of interest Treatment Treat cells with (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)- acetic acid or vehicle control Cell_Culture->Treatment Aliquoting Aliquot treated cell suspensions Treatment->Aliquoting Heating Heat aliquots to a range of temperatures Aliquoting->Heating Lysis Lyse cells (e.g., by freeze-thaw cycles) Heating->Lysis Centrifugation Centrifuge to separate soluble proteins from precipitated aggregates Lysis->Centrifugation Supernatant_Collection Collect the supernatant (soluble fraction) Centrifugation->Supernatant_Collection Quantification Quantify the amount of the target protein in the soluble fraction (e.g., by Western blot, ELISA, or mass spectrometry) Supernatant_Collection->Quantification Melting_Curve Plot the amount of soluble protein as a function of temperature to generate a melting curve Quantification->Melting_Curve

Sources

Methodological & Application

Application Notes & Protocols for the In Vivo Administration of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid in Mice

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the in vivo administration and evaluation of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, a novel thiazolidinedione (TZD) derivative, in murine models. Thiazolidinediones are a class of synthetic ligands for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.[1] As such, novel TZD derivatives are of significant interest for their potential as insulin-sensitizing and anti-diabetic agents.[1][2] This guide is designed for researchers in pharmacology, drug discovery, and metabolic disease, offering detailed, field-proven protocols for formulation, administration, and downstream analysis. The methodologies are grounded in established best practices to ensure data integrity, reproducibility, and adherence to animal welfare standards.

Introduction: The Scientific Rationale

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid belongs to the thiazolidine-2,4-dione (TZD) class of compounds.[3][4][5] The primary molecular target for this class is PPAR-γ, which is highly expressed in adipose tissue and plays a crucial role in adipogenesis, lipid metabolism, and enhancing insulin sensitivity in peripheral tissues.[1] Upon activation by a ligand like our test compound, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. This mechanism underlies the therapeutic effects of established TZD drugs like Pioglitazone and Rosiglitazone.

However, first-generation TZDs have been associated with adverse effects, prompting the development of new derivatives with potentially improved safety profiles while retaining or enhancing pharmacological benefits.[1] The in vivo characterization of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is therefore a critical step in evaluating its therapeutic potential and preclinical safety. This guide outlines the essential workflows for such an evaluation.

The PPAR-γ Signaling Pathway

The following diagram illustrates the established mechanism of action for TZD compounds, which serves as the theoretical framework for the pharmacodynamic studies described herein.

PPAR_Pathway cluster_EC Extracellular Space cluster_Cyto Cytoplasm cluster_Nuc Nucleus Compound (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)- acetic acid (Ligand) PPARg PPAR-γ Compound->PPARg Enters cell & binds receptor Complex PPAR-γ / RXR Heterodimer PPARg->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (on DNA Target Gene) Complex->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis (e.g., GLUT4, Adiponectin) mRNA->Protein Response Metabolic Response Protein->Response Leads to node_a ↑ Insulin Sensitivity Response->node_a node_b ↑ Glucose Uptake Response->node_b node_c ↓ Plasma Glucose Response->node_c

Caption: PPAR-γ signaling pathway activated by a TZD ligand.

Pre-Clinical Evaluation Workflow

A systematic in vivo study involves several interconnected stages, from preparing the compound for administration to analyzing its effects. The following workflow provides a high-level overview of the protocols detailed in this document.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Formulation 1. Formulation Development (Protocol 1) DoseCalc 2. Dose Calculation & Animal Grouping Formulation->DoseCalc Dosing 3. In Vivo Administration (SC) (Protocol 2) DoseCalc->Dosing PKSampling 4. Pharmacokinetic (PK) Sampling (Protocol 3) Dosing->PKSampling Terminal 5. Terminal PD/Tox Sampling (Protocol 4) PKSampling->Terminal Bioanalysis 6. Bioanalysis of PK Samples (LC-MS/MS) PKSampling->Bioanalysis Histo 7. Histopathology of Tissues (H&E Staining) Terminal->Histo

Caption: High-level workflow for in vivo compound evaluation.

Protocol 1: Formulation Development for a Poorly Soluble Compound

Causality: Thiazolidinedione derivatives are often lipophilic and exhibit poor aqueous solubility, categorizing them as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[6] Administering an insoluble compound directly can lead to erratic absorption, low bioavailability, and high inter-animal variability, rendering the study results unreliable.[7][8] This protocol details the preparation of a homogenous and stable suspension, a common and effective strategy for preclinical in vivo studies.[9]

Materials:

  • (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid (Test Article)

  • Carboxymethylcellulose sodium (CMC), low viscosity

  • Tween® 80 (Polysorbate 80)

  • Sterile Water for Injection

  • Sterile glass mortar and pestle

  • Sterile magnetic stir bar and stir plate

  • Calibrated analytical balance

  • Sterile syringes and needles

Vehicle Composition Table:

ComponentPurposeConcentration (w/v)
Carboxymethylcellulose (CMC)Suspending / Viscosity-enhancing agent0.5%
Tween® 80Wetting agent / Surfactant0.1%
Sterile WaterSolventq.s. to 100%

Step-by-Step Protocol:

  • Prepare the Vehicle: a. In a sterile beaker on a stir plate, add ~80% of the final required volume of Sterile Water. b. Slowly sprinkle the pre-weighed CMC powder onto the vortex of the stirring water to prevent clumping. Allow it to mix until fully dissolved (this may take 30-60 minutes). c. Add the required volume of Tween® 80 and continue stirring until the solution is homogenous. d. Add Sterile Water q.s. to the final volume and stir for another 15 minutes. This is your final vehicle.

  • Prepare the Test Article Suspension: a. Accurately weigh the required amount of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid powder needed for your desired final concentration (e.g., for a 10 mg/mL suspension). b. Place the powder into a sterile glass mortar. c. Wetting the Powder: Add a small volume of the prepared vehicle (just enough to form a thick, uniform paste). Triturate the powder with the pestle for 2-3 minutes. This step is critical to break down aggregates and ensure each particle is wetted by the surfactant, preventing clumping in the final suspension. d. Geometric Dilution: Gradually add increasing volumes of the vehicle to the paste, mixing thoroughly with the pestle after each addition until a smooth, liquid suspension is formed. e. Transfer the suspension to a sterile beaker with a magnetic stir bar. Use additional vehicle to rinse the mortar and pestle, ensuring a complete quantitative transfer. f. Stir the final suspension continuously on a magnetic stir plate at low speed to maintain homogeneity before and during dosing.

Protocol 2: In Vivo Administration via Subcutaneous (SC) Injection

Causality: Subcutaneous (SC) injection is a common parenteral route in mice that is less stressful than intravenous (IV) injection and provides slower, more sustained absorption compared to intraperitoneal (IP) injection.[10] This makes it suitable for many efficacy and pharmacokinetic studies. The loose skin over the dorsal midline (scruff) is an ideal site due to its lower density of sensory nerves and ample subcutaneous space.

Animal & Dosing Parameters:

ParameterRecommendationRationale
Mouse Strain C57BL/6 or BALB/c (Specify in study records)Commonly used inbred strains with well-characterized physiology.
Age / Weight 8-12 weeks / 20-25 gEnsures physiological maturity and allows for accurate, weight-based dosing.
Needle Size 25-27 Gauge, 5/8” lengthMinimizes tissue trauma while being robust enough to penetrate the skin.[11]
Dose Volume 5-10 mL/kg (e.g., 0.1-0.2 mL for a 20g mouse)Adheres to established animal welfare guidelines to avoid skin distension.[10][11]
Dose Calculation Volume (mL) = (Mouse Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL)Standard formula for accurate dosing.

Step-by-Step Protocol:

  • Preparation: a. Calculate the exact volume of suspension required for each mouse based on its most recent body weight. b. Ensure the test article suspension is being continuously stirred. c. Draw up the calculated volume into a sterile 1 mL syringe fitted with a 26G needle. Tap the syringe to remove any air bubbles. Every animal requires a new sterile syringe and needle.[12]

  • Animal Restraint: a. Grasp the mouse firmly but gently by the loose skin at the back of the neck (scruff) using your thumb and forefinger.[13] b. Lift the mouse and secure its tail with your pinky finger against your palm to immobilize it. This provides stable and secure handling.

  • Injection Procedure: a. The scruffing action creates a "tent" of skin on the dorsal midline between the shoulder blades.[13] b. Insert the needle, bevel up, at the base of the skin tent at an angle of approximately 30-45 degrees.[14] c. Self-Validation Step: Gently pull back on the plunger (aspirate).[12][13] You should see negative pressure. If blood appears in the syringe hub, you have entered a blood vessel. Withdraw the needle and inject at a new, adjacent site with a fresh needle. d. Once correct placement is confirmed, depress the plunger smoothly to inject the full volume. e. Withdraw the needle and gently pinch the injection site for a moment to prevent leakage. f. Return the mouse to its cage and monitor it for any immediate adverse reactions.

Protocol 3: Pharmacokinetic (PK) Study and Blood Sampling

Causality: Pharmacokinetic (PK) studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of a new chemical entity.[15][16] This information helps correlate the drug's concentration in the body with its pharmacological effect and is vital for dose selection in further studies.[17] Serial microsampling from the saphenous vein allows for the construction of a full PK profile from a single mouse, significantly reducing animal usage and inter-animal variability.[15]

Example PK Study Design:

GroupRouteDose (mg/kg)Time Points (post-dose)N (mice)
1IV22, 5, 15, 30 min; 1, 2, 4, 8 hr3-4
2SC1015, 30 min; 1, 2, 4, 8, 24 hr3-4
3 (Vehicle)SC0(Optional, for baseline matrix)2

Step-by-Step Blood Collection Protocol (Saphenous Vein):

  • Preparation: a. Label pre-coated anticoagulant (e.g., K2-EDTA) microtubes for each animal and time point. Place them on ice. b. Prepare a sterile 25-27G needle, sterile gauze, and a heat lamp or pack.

  • Procedure: a. At the designated time point, move the mouse to the procedure area. If needed, briefly warm the mouse's leg with a heat lamp to dilate the vein, but avoid overheating. b. Place the mouse in a suitable restraint tube, allowing one hind leg to be exposed.[18] c. Remove the fur from the lateral aspect of the hind leg, just above the ankle, using clippers or a depilatory cream. d. Wipe the area with 70% alcohol. The saphenous vein should now be visible.[19] e. Apply gentle pressure to the thigh to make the vein more prominent. f. Using a sterile 26G needle, make a quick, clean puncture of the vein.[20] g. A droplet of blood will form. Collect the required volume (typically 20-30 µL) using a capillary tube and dispense it into the corresponding microtube.[21] h. Release the pressure on the thigh and apply gentle pressure to the puncture site with sterile gauze until bleeding stops completely.[21] i. Return the mouse to its cage. Alternate legs for subsequent time points.[21]

  • Sample Processing: a. After collection, gently invert the microtubes to mix the blood with the anticoagulant. b. Keep the tubes on ice until all samples are collected. c. Centrifuge the samples at 2000-3000 x g for 10 minutes at 4°C to separate the plasma. d. Carefully pipette the supernatant (plasma) into new, clearly labeled cryovials. e. Store the plasma samples at -80°C until bioanalysis by a validated LC-MS/MS method.

Protocol 4: Terminal Tissue Collection for PD and Toxicology

Causality: At the end of the study, a necropsy is performed to collect tissues for pharmacodynamic (PD) and toxicological analysis.[22] PD analysis of target tissues (e.g., adipose tissue, liver) can confirm the drug's mechanism of action, while histopathological examination of major organs (e.g., liver, kidneys) is crucial for assessing potential toxicity.[23][24][25] Proper and rapid tissue preservation is paramount to prevent autolysis and maintain tissue architecture for accurate analysis.[22]

Step-by-Step Protocol:

  • Euthanasia and Final Blood Collection: a. Euthanize the mouse using a method approved by the Institutional Animal Care and Use Committee (IACUC), such as CO₂ asphyxiation followed by a secondary physical method. b. Immediately perform a terminal cardiac puncture to collect a large volume of blood for a final PK time point and clinical chemistry analysis.

  • Necropsy and Organ Collection: a. Place the mouse in a supine position and wet the fur with 70% ethanol to minimize contamination. b. Using sterile instruments, make a midline incision through the skin and abdominal wall to expose the peritoneal cavity. c. Systematically observe and collect key organs. Recommended organs for a TZD study include:

    • Liver: Primary site of drug metabolism.
    • Kidneys: Route of excretion.
    • Adipose Tissue (e.g., epididymal fat pad): Primary site of PPAR-γ expression and action.
    • Skeletal Muscle: Important for glucose uptake.
    • Spleen: To assess general immune response/toxicity.
    • Heart: To assess potential cardiac effects.
  • Tissue Preservation: a. For Histopathology: i. Gently rinse the collected organ (e.g., a lobe of the liver, one kidney) in cold phosphate-buffered saline (PBS) to remove excess blood. ii. Place the tissue in a labeled cassette and immerse it in a volume of 10% Neutral Buffered Formalin (NBF) that is at least 10-20 times the volume of the tissue.[25] iii. Allow tissues to fix for 24-48 hours before processing for paraffin embedding and sectioning for Hematoxylin and Eosin (H&E) staining.[26] b. For Molecular Biology (e.g., RNA/Protein analysis): i. Collect a separate piece of the desired tissue. ii. Do not rinse, as this can affect RNA integrity. iii. Immediately place the tissue in a labeled cryovial and flash-freeze it in liquid nitrogen.[22] iv. Store the frozen samples at -80°C until analysis.

References

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). National Institutes of Health. [Link]

  • Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. (2018). National Institutes of Health. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PubMed Central. [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. (2016). PubMed. [Link]

  • Blood sampling: Mouse. (2013). NC3Rs. [Link]

  • Reproducibility of histopathological findings in experimental pathology of the mouse; a sorry tail. (n.d.). PubMed Central. [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. (n.d.). University of British Columbia. [Link]

  • In vivo Evaluation of Two Thiazolidin-4-one Derivatives in High Sucrose Diet Fed Pre-diabetic Mice and Their Modulatory Effect on AMPK, Akt and p38 MAP Kinase in L6 Cells. (n.d.). PubMed Central. [Link]

  • Murine Pharmacokinetic Studies. (n.d.). National Institutes of Health. [Link]

  • Histopathological analysis of different tissues of mice following oral... (n.d.). ResearchGate. [Link]

  • Actions of novel antidiabetic thiazolidinedione, T-174, in animal models of non-insulin-dependent diabetes mellitus (NIDDM) and in cultured muscle cells. (1996). PubMed. [Link]

  • Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. (2023). ACS Omega. [Link]

  • Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. (n.d.). National Institutes of Health. [Link]

  • Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta. [Link]

  • Subcutaneous Injection in Mice. (2012). Queen's University. [Link]

  • Blood sample collection in small laboratory animals. (n.d.). PubMed Central. [Link]

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (n.d.). ResearchGate. [Link]

  • Methods of Blood Collection in the Mouse. (n.d.). UniRV. [Link]

  • Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. (2024). ResearchGate. [Link]

  • (PDF) Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. (2025). ResearchGate. [Link]

  • Subcutaneous (SC) Injection in Mice and Rats LAB_017 Injections. (n.d.). University of Queensland. [Link]

  • Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. (2015). Angewandte Chemie International Edition. [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia MDPI. [Link]

  • Histopathological Study of Liver and Kidney Tissues in C57 Mice via Chronic Exposure to Cadmium and Zinc. (n.d.). PubMed Central. [Link]

  • investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico. (2025). Journal of Applied Pharmaceutical Research. [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc. [Link]

  • BLOOD COLLECTION TECHNIQUES AND LIMITS. (2023). University of California, Berkeley. [Link]

  • Mouse Handling & Techniques. (n.d.). UNC Research. [Link]

  • Tissue Collection for Systematic Phenotyping in the Mouse. (n.d.). Northwestern University. [Link]

  • Rodent Blood Collection. (n.d.). University of Wisconsin-Madison. [Link]

  • SOP: Mouse Subcutaneous Injections. (2017). Virginia Tech. [Link]

  • V B. Metabolism and Pharmacokinetic Studies. (n.d.). FDA. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. (2016). YouTube. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central. [Link]

  • Histopathology analysis of mouse tissues for inflammation... (n.d.). ResearchGate. [Link]

  • Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. [Link]

Sources

Application Notes and Protocols for (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic Acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is a member of the thiazolidinedione (TZD) class of organic compounds. TZDs are characterized by a five-membered ring containing sulfur and nitrogen atoms with two carbonyl groups. This heterocyclic scaffold is a well-established pharmacophore, with various derivatives exhibiting a wide range of biological activities, including antidiabetic, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The primary molecular target for many TZD derivatives is the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation.[3] Activation of PPAR-γ by TZD ligands modulates the expression of numerous genes, leading to improved insulin sensitivity and anti-inflammatory effects.[4]

This document provides a comprehensive guide for the use of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid in various in vitro assays. The protocols and dosage recommendations are based on established methodologies for structurally related TZD compounds, providing a solid foundation for initiating research with this specific molecule.

Chemical and Physical Properties

PropertyValue
IUPAC Name (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid
Molecular Formula C₇H₉NO₄S
Molecular Weight 219.22 g/mol
Appearance White to off-white solid
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and other organic solvents. Limited solubility in aqueous solutions.

Preparation of Stock Solutions

The limited aqueous solubility of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid necessitates the use of an organic solvent for the preparation of a high-concentration stock solution. Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for this purpose in in vitro studies.

Protocol for Preparing a 100 mM DMSO Stock Solution:

  • Weighing the Compound: Accurately weigh out 21.92 mg of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid.

  • Dissolving in DMSO: Add 1 mL of high-purity, sterile DMSO to the compound.

  • Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to facilitate complete dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Critical Consideration: DMSO Concentration in Cell Culture

High concentrations of DMSO can be toxic to cells. It is crucial to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically below 0.5%, with 0.1% being the preferred maximum for most cell lines to avoid off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in your assays to account for any solvent effects.

Recommended Dosage for In Vitro Assays

The optimal concentration of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid will vary depending on the specific assay, cell type, and experimental endpoint. The following recommendations are based on published data for other TZD derivatives and should be used as a starting point for dose-response experiments.

Table of Recommended Starting Concentrations for In Vitro Assays:

Assay TypeCell Line ExamplesRecommended Starting Concentration RangeKey Considerations
Cytotoxicity/Cell Viability (e.g., MTT, XTT, CellTiter-Glo) HepG2, C2C12, Cancer Cell Lines1 µM - 250 µMDetermine the maximum non-toxic concentration before proceeding with functional assays.
Anti-inflammatory (e.g., LPS-stimulated macrophages, cytokine release assays) RAW 264.7, Primary Macrophages1 µM - 100 µMMeasure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or nitric oxide production.
Antioxidant (e.g., DPPH, ABTS, cellular ROS assays) Various Cell Lines10 µM - 500 µg/mLAssess the compound's ability to scavenge free radicals or reduce intracellular reactive oxygen species.
Antidiabetic (e.g., glucose uptake, α-amylase inhibition, PPAR-γ activation) 3T3-L1 Adipocytes, C2C12 Myotubes, HepG2 Hepatocytes1 µM - 50 µg/mLEvaluate effects on glucose metabolism and the primary molecular target.
Antimicrobial (e.g., MIC, MBC determination) S. aureus, B. subtilis, E. coli, C. albicans2 µg/mL - 64 µg/mL[3]Determine the minimum inhibitory and bactericidal/fungicidal concentrations.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Protocol)

This protocol is a standard colorimetric assay to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Workflow Diagram:

MTT_Workflow A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of the compound B->C D Treat cells with compound and vehicle control C->D E Incubate for 24-72 hours D->E F Add MTT reagent to each well E->F G Incubate for 2-4 hours F->G H Solubilize formazan crystals with DMSO G->H I Measure absorbance at 570 nm H->I

Caption: Workflow for a typical MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a series of dilutions of the (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration remains below 0.5%.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include wells with medium only (blank), medium with DMSO (vehicle control), and untreated cells (negative control).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

PPAR-γ Activation Assay (Reporter Gene Assay)

This assay is used to determine if (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid can activate the PPAR-γ receptor.

Signaling Pathway Diagram:

PPAR_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD (3-Ethyl-2,4-dioxo- thiazolidin-5-yl)-acetic acid PPAR PPAR-γ TZD->PPAR Complex PPAR-γ/RXR Complex PPAR->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to Reporter Reporter Gene (e.g., Luciferase) PPRE->Reporter Activates Transcription Transcription & Translation Reporter->Transcription Signal Light Signal Transcription->Signal

Caption: PPAR-γ activation by a TZD leading to reporter gene expression.

Step-by-Step Protocol:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a PPAR-γ expression vector and a reporter plasmid containing a PPAR-responsive element (PPRE) linked to a luciferase gene.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid. Include a known PPAR-γ agonist (e.g., Rosiglitazone) as a positive control and a vehicle control (DMSO).

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Express the results as fold activation over the vehicle control.

Conclusion

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, as a member of the pharmacologically significant TZD class, holds potential for investigation in various in vitro models. The protocols and dosage guidelines presented here, derived from studies on analogous compounds, offer a robust starting point for researchers. It is imperative to perform initial dose-response experiments to determine the optimal concentration range for each specific assay and cell line. Careful attention to experimental controls, particularly the vehicle control, will ensure the generation of reliable and reproducible data.

References

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2020). SciSpace. Retrieved January 25, 2026, from [Link]

  • Synthesis and evaluation of novel thiazolidinedione for anti-inflammatory activity. (2016). ResearchGate. Retrieved January 25, 2026, from [Link]

  • What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (2019). Emulate Bio. Retrieved January 25, 2026, from [Link]

  • Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression. (2014). PubMed. Retrieved January 25, 2026, from [Link]

  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. (2022). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. (2022). MDPI. Retrieved January 25, 2026, from [Link]

  • Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2019). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. (2016). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • DMSO usage in cell culture. (2023). LifeTein. Retrieved January 25, 2026, from [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Potential Activity of Synthetic Thiazolidinedione as Antidiabetic Agents. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 25, 2026, from [Link]

  • Synthesis, in vitro and in vivo Antidiabetic Activity of N-Substituted Thiazolidinedione Derivatives. (2018). ResearchGate. Retrieved January 25, 2026, from [Link]

  • 5-aryl thiazolidine-2,4-diones: discovery of PPAR dual alpha/gamma agonists as antidiabetic agents. (2004). PubMed. Retrieved January 25, 2026, from [Link]

  • Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents 1.0 Purpose. (n.d.). Washington State University. Retrieved January 25, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Thiazolidine-2,4-dione Conjugates as PPAR-γ Agonists. (2015). PubMed. Retrieved January 25, 2026, from [Link]

  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (n.d.). GE Healthcare. Retrieved January 25, 2026, from [Link]

  • Re-highlighting the action of PPARγ in treating metabolic diseases. (2018). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • How to make a stock solution of a substance in DMSO. (2018). Quora. Retrieved January 25, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The described synthetic pathway is a robust, four-step process commencing with the construction of the foundational 2,4-thiazolidinedione ring, followed by N-ethylation, Knoevenagel condensation to introduce the acetic acid moiety, and concluding with a selective reduction. This guide is designed to be a self-validating system, offering detailed experimental protocols, explanations of the underlying chemical principles for each step, and characterization data. The content herein is grounded in established chemical literature to ensure scientific integrity and reproducibility.

Introduction

The 2,4-thiazolidinedione (TZD) core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in the development of the "glitazone" class of antidiabetic drugs.[1] The versatility of the TZD ring, with reactive sites at the N-3 and C-5 positions, allows for extensive chemical modification to modulate biological activity.[2] (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is a derivative that incorporates an N-ethyl group, which can influence the molecule's pharmacokinetic properties, and a C-5 acetic acid side chain, providing a handle for further derivatization or interaction with biological targets. This guide presents a logical and efficient synthetic route to this valuable compound.

Overall Synthetic Scheme

The synthesis of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is achieved through the four-step sequence illustrated below. This pathway was designed for its efficiency and reliance on well-understood chemical transformations, ensuring a high probability of success.

Synthetic_Pathway A Thiourea + Chloroacetic Acid B Step 1: Ring Closure A->B C 2,4-Thiazolidinedione B->C D Step 2: N-Ethylation C->D E 3-Ethyl-2,4-thiazolidinedione D->E F Step 3: Knoevenagel Condensation E->F G (3-Ethyl-2,4-dioxo-thiazolidin-5-ylidene)-acetic acid F->G H Step 4: Reduction G->H I (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid H->I

Caption: Overall four-step synthetic workflow.

Step 1: Synthesis of 2,4-Thiazolidinedione

The initial and foundational step is the synthesis of the 2,4-thiazolidinedione (TZD) heterocyclic ring. This is achieved through a condensation reaction between thiourea and chloroacetic acid in an aqueous medium.[3][4] The reaction proceeds via an initial S-alkylation of thiourea by chloroacetic acid to form an S-substituted isothiourea intermediate, which then undergoes intramolecular cyclization and subsequent hydrolysis of the imino group to yield the desired 2,4-dione.

Protocol: Synthesis of 2,4-Thiazolidinedione
Reagent/ParameterQuantityMoles (approx.)Notes
Thiourea76.1 g1.0
Chloroacetic Acid94.5 g1.0Handle with care, corrosive.
Concentrated HCl5 mL-Catalyst
Water500 mL-Solvent
Reaction Time 12 hours-
Temperature Reflux (100-110 °C)-
Expected Yield 75-85%-

Procedure:

  • To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (76.1 g, 1.0 mol) and chloroacetic acid (94.5 g, 1.0 mol).

  • Add 500 mL of water and 5 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring. The solids will dissolve as the reaction progresses.

  • Maintain the reflux for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1-2 hours to facilitate crystallization.

  • Collect the resulting white crystalline solid by vacuum filtration and wash with cold water (2 x 100 mL) to remove any unreacted starting materials and HCl.

  • Dry the product in a vacuum oven at 60 °C to a constant weight. The product is typically of sufficient purity for the next step. If required, recrystallization from hot water or ethanol can be performed.[5]

Step 2: Synthesis of 3-Ethyl-2,4-thiazolidinedione

With the TZD core in hand, the next step is the introduction of the ethyl group at the N-3 position. This is an N-alkylation reaction, which proceeds via an SN2 mechanism.[6] The acidic proton on the nitrogen of the TZD ring is first removed by a base, creating a nucleophilic anion that then attacks the electrophilic ethylating agent.

Protocol: Synthesis of 3-Ethyl-2,4-thiazolidinedione
Reagent/ParameterQuantityMoles (approx.)Notes
2,4-Thiazolidinedione58.6 g0.5From Step 1
Ethyl Bromide81.7 g (55.6 mL)0.75Volatile and toxic, handle in a fume hood.
Triethylamine76 g (105 mL)0.75Base and solvent
Reaction Time 6 hours-
Temperature Room Temperature-
Expected Yield 85-95%-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 2,4-thiazolidinedione (58.6 g, 0.5 mol) in triethylamine (105 mL).

  • Cool the mixture in an ice bath and slowly add ethyl bromide (55.6 mL, 0.75 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

  • Upon completion, pour the reaction mixture into 500 mL of ice-cold water and acidify to pH 2-3 with 2M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 3-ethyl-2,4-thiazolidinedione as a white solid.

Step 3: Synthesis of (3-Ethyl-2,4-dioxo-thiazolidin-5-ylidene)-acetic acid

This step involves a Knoevenagel condensation to introduce the acetic acid side chain at the C-5 position.[7] The active methylene group at C-5 of the 3-ethyl-2,4-thiazolidinedione is deprotonated by a weak base, forming a carbanion which then acts as a nucleophile, attacking the carbonyl carbon of glyoxylic acid. A subsequent dehydration step leads to the formation of the exocyclic double bond.

Knoevenagel_Condensation A 3-Ethyl-2,4-thiazolidinedione C Piperidine (Base) Toluene (Solvent) A->C B Glyoxylic Acid B->C D Intermediate Adduct C->D Nucleophilic Addition E Dehydration (-H2O) D->E F (3-Ethyl-2,4-dioxo-thiazolidin-5-ylidene)-acetic acid E->F

Caption: Mechanism of the Knoevenagel condensation.

Protocol: Synthesis of (3-Ethyl-2,4-dioxo-thiazolidin-5-ylidene)-acetic acid
Reagent/ParameterQuantityMoles (approx.)Notes
3-Ethyl-2,4-thiazolidinedione43.5 g0.3From Step 2
Glyoxylic Acid Monohydrate30.4 g0.33
Piperidine5 mL-Catalyst
Toluene300 mL-Solvent, use Dean-Stark apparatus.
Reaction Time 8-10 hours-
Temperature Reflux (~110 °C)-
Expected Yield 70-80%-

Procedure:

  • To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 3-ethyl-2,4-thiazolidinedione (43.5 g, 0.3 mol), glyoxylic acid monohydrate (30.4 g, 0.33 mol), and toluene (300 mL).

  • Add piperidine (5 mL) as a catalyst.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Continue refluxing for 8-10 hours, or until no more water is collected.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold toluene. If no precipitate forms, reduce the solvent volume under reduced pressure and triturate the residue with hexane to induce precipitation.

  • Collect the solid product by vacuum filtration and dry under vacuum.

Step 4: Synthesis of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

The final step is the selective reduction of the exocyclic carbon-carbon double bond of the ylidene intermediate to yield the target compound. Catalytic hydrogenation is a clean and efficient method for this transformation.[8]

Protocol: Synthesis of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid
Reagent/ParameterQuantityMoles (approx.)Notes
(3-Ethyl-2,4-dioxo-thiazolidin-5-ylidene)-acetic acid40.2 g0.2From Step 3
Palladium on Carbon (10%)2.0 g-Catalyst, handle with care.
Methanol400 mL-Solvent
Hydrogen Gas50 psi-Use appropriate hydrogenation apparatus.
Reaction Time 12-18 hours-
Temperature Room Temperature-
Expected Yield 90-98%-

Procedure:

  • In a suitable hydrogenation vessel, dissolve (3-Ethyl-2,4-dioxo-thiazolidin-5-ylidene)-acetic acid (40.2 g, 0.2 mol) in methanol (400 mL).

  • Carefully add 10% palladium on carbon (2.0 g) to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 12-18 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 50 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid as a white or off-white solid. The product is often of high purity, but can be recrystallized from an appropriate solvent system like ethyl acetate/hexane if necessary.

Conclusion

The synthetic route detailed in these application notes provides a reliable and scalable method for the preparation of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid. By following these protocols, researchers in the field of drug discovery and medicinal chemistry can efficiently access this valuable building block for the development of novel therapeutic agents. The rationale behind each step, grounded in fundamental organic chemistry principles, ensures that the user can troubleshoot and adapt the procedures as needed.

References

  • Shahnaz, S., et al. (2013). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Trotsko, N., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Saudi Pharmaceutical Journal, 26(4), 568-577. Available at: [Link]

  • Johnstone, T. C., et al. (2016). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Current Medicinal Chemistry, 23(15), 1534-1565. Available at: [Link]

  • Loncaric, M., et al. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers in Chemistry, 10, 929393. Available at: [Link]

  • Hassan, A. S., et al. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Research Journal of Pharmacy and Technology, 13(2), 735-739. Available at: [Link]

  • Pratap, U. R., et al. (2011). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry, 35(1), 47-49. Available at: [Link]

  • Saeed, A., et al. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega, 8(33), 30088-30101. Available at: [Link]

  • Kumar, R., et al. (2016). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Medicinal Chemistry, 16(14), 1145-1165.
  • Patel, N. C., et al. (2014). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Journal of Applied Pharmaceutical Science, 4(1), 84-88. Available at: [Link]

  • Method for preparing 2,4-thiazolidinedione. CN103554053A.
  • Mahapatra, M. K., et al. (2017). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc, 2017(4), 223-232. Available at: [Link]

  • Mahapatra, M. K., et al. (2017). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. ResearchGate. Available at: [Link]

  • Singh, S., et al. (2021). An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. European Journal of Medicinal Chemistry, 223, 113642. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Scientific Reports, 13(1), 18535. Available at: [Link]

  • Synthesis of thiazolidine-2,4-dione using thiourea and chloroacetic acid. ResearchGate. Available at: [Link]

  • Saeed, A., et al. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega. Available at: [Link]

  • Regiospecific Reduction of 5-Benzylidene-2,4-Thiazolidinediones and 4-Oxo-2-thiazolidinethiones using Lithium Borohydride in Pyridine and Tetrahydrofuran. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Novel Thiazolidinedione in Metabolic Disease Research

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is a member of the thiazolidinedione (TZD) class of heterocyclic compounds. While specific biological data for this ethyl-substituted derivative is not extensively documented in publicly available literature, the TZD scaffold is a cornerstone in metabolic disease research. Renowned for their insulin-sensitizing properties, TZDs primarily exert their therapeutic effects through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a key nuclear receptor regulating adipogenesis, lipid metabolism, and glucose homeostasis.[1][2] The parent compound, 2,4-dioxothiazolidine-5-acetic acid, and its derivatives have been investigated for a wide spectrum of pharmacological activities, including anti-diabetic, anti-inflammatory, and anticancer effects.[1][2]

The ethyl substitution on the thiazolidinedione ring of the title compound may modulate its pharmacokinetic and pharmacodynamic properties, potentially offering a distinct profile in terms of potency, selectivity, and off-target effects compared to established TZDs. These application notes provide a comprehensive guide for researchers to explore the therapeutic potential of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid using high-throughput screening (HTS) methodologies. We present detailed protocols for two primary applications: a PPARγ agonist assay and a cell-based GLUT4 translocation assay.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of the parent compound, (2,4-Dioxo-thiazolidin-3-yl)-acetic acid, is provided below. It is anticipated that the ethyl derivative will have similar core characteristics with altered lipophilicity.

PropertyValue (for parent compound)Reference
CAS Number 31061-24-2[2][3][4][5][6]
Molecular Formula C₅H₅NO₄S[2][3][4][5][6]
Molecular Weight 175.16 g/mol [2][3][4][5][6]
Appearance Pale Brown to Light Brown Solid[3][5]
Storage 2-8°C, under inert atmosphere[5][6]

A plausible synthetic route for (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, adapted from established methods for similar thiazolidinediones, is presented.[7]

Mechanism of Action: PPARγ Activation and Downstream Effects

Thiazolidinediones are well-established agonists of PPARγ. Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism. A key downstream effect of PPARγ activation in adipocytes is the increased expression and translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, enhancing glucose uptake from the bloodstream.

PPAR_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects TZD (3-Ethyl-2,4-dioxo- thiazolidin-5-yl)-acetic acid PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) TZD->PPARg_RXR_inactive Enters cell and binds to PPARγ PPARg_RXR_active PPARγ-RXR-TZD Complex (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational change PPRE PPRE (on DNA) PPARg_RXR_active->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA GLUT4_expression Increased GLUT4 Expression mRNA->GLUT4_expression Translation Insulin_Sensitivity Increased Insulin Sensitivity GLUT4_expression->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake Insulin_Sensitivity->Glucose_Uptake

Figure 1: Simplified PPARγ signaling pathway.

High-Throughput Screening Application I: PPARγ Agonist Assay

This protocol describes a cell-based luciferase reporter assay to screen for agonists of human PPARγ. The assay utilizes a cell line engineered to express human PPARγ and a luciferase reporter gene under the control of a PPRE-containing promoter. Agonist binding to PPARγ induces the expression of luciferase, which is quantified by luminescence.

Experimental Workflow

HTS_Workflow Cell_Plating Plate PPARγ reporter cells Compound_Addition Add (3-Ethyl-2,4-dioxo- thiazolidin-5-yl)-acetic acid and controls Cell_Plating->Compound_Addition Incubation Incubate for 18-24 hours Compound_Addition->Incubation Lysis_Reagent Add luciferase lysis reagent Incubation->Lysis_Reagent Luminescence_Reading Read luminescence Lysis_Reagent->Luminescence_Reading GLUT4_Workflow Cell_Culture Culture and differentiate 3T3-L1 preadipocytes or plate CHO-K1 GLUT4-myc-eGFP cells Serum_Starvation Serum starve cells Cell_Culture->Serum_Starvation Compound_Treatment Treat with (3-Ethyl-2,4-dioxo- thiazolidin-5-yl)-acetic acid and controls Serum_Starvation->Compound_Treatment Fix_and_Stain Fix, permeabilize (optional), and stain with antibodies (for myc-tagged GLUT4) Compound_Treatment->Fix_and_Stain Imaging_and_Analysis Acquire and analyze images using high-content imager Fix_and_Stain->Imaging_and_Analysis

Figure 3: High-content GLUT4 translocation assay workflow.
Detailed Protocol

1. Cell Culture and Differentiation (for 3T3-L1 adipocytes):

  • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

  • To induce differentiation, treat confluent cells with a differentiation cocktail (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin) for 2-3 days. [8][9] - Maintain the cells in DMEM with 10% FBS and 1 µg/mL insulin for another 2-3 days, followed by culture in DMEM with 10% FBS for an additional 2-4 days until mature adipocytes are formed. [8][9] 2. Cell Plating (for CHO-K1 GLUT4-myc-eGFP cells):

  • Culture CHO-K1 cells stably expressing myc- and eGFP-tagged GLUT4 in Ham's F12 medium supplemented with 10% FBS and a selection antibiotic (e.g., G418). [1][10][11][12][13] - Plate the cells in 96-well or 384-well imaging plates and allow them to adhere overnight.

3. Serum Starvation and Compound Treatment:

  • Prior to the assay, serum-starve the cells in serum-free medium for 2-4 hours.

  • Prepare dilutions of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid and controls (e.g., insulin as a positive control, vehicle as a negative control) in serum-free medium.

  • Treat the cells with the compounds for the desired time (e.g., 30 minutes for insulin, potentially longer for test compounds).

4. Fixation and Staining (for myc-tagged GLUT4):

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Wash the cells with PBS.

  • For total GLUT4 staining, permeabilize the cells with 0.1% Triton X-100 in PBS. For surface GLUT4 staining, do not permeabilize.

  • Block with 1% BSA in PBS.

  • Incubate with a primary antibody against the myc-tag, followed by a fluorescently labeled secondary antibody.

  • Stain the nuclei with a DNA dye (e.g., DAPI or Hoechst).

5. Imaging and Analysis:

  • Acquire images using a high-content imaging system.

  • Use image analysis software to quantify the fluorescence intensity of GLUT4 at the plasma membrane versus the cytoplasm. The ratio of membrane to cytoplasmic fluorescence is a measure of GLUT4 translocation.

ParameterRecommended Value
Cell Lines Differentiated 3T3-L1 adipocytes, CHO-K1 GLUT4-myc-eGFP
Plate Format 96-well or 384-well, black, clear bottom imaging plates
Serum Starvation 2-4 hours
Positive Control Insulin (100 nM)
Fixation 4% Paraformaldehyde
Detection Fluorescence microscopy (High-Content Imaging)

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published methodologies for the high-throughput screening of PPARγ agonists and GLUT4 translocation modulators. To ensure the trustworthiness of the results, it is crucial to incorporate the following self-validating systems:

  • Z'-factor: For each assay plate, calculate the Z'-factor using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for HTS.

  • Dose-Response Curves: Active compounds should exhibit a clear dose-dependent effect.

  • Orthogonal Assays: Hits identified in the primary screen (e.g., PPARγ reporter assay) should be confirmed in a secondary, mechanistically distinct assay (e.g., GLUT4 translocation assay) to rule out artifacts and off-target effects.

  • Cytotoxicity Assessment: Concurrently screen for compound-induced cytotoxicity to ensure that the observed effects are not due to cell death. This can be done using assays that measure cell viability, such as CellTiter-Glo® or by monitoring cell number and nuclear morphology in the high-content imaging assay.

Conclusion

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid represents a promising, yet underexplored, candidate for the discovery of novel modulators of metabolic pathways. The detailed application notes and protocols provided here offer a robust framework for its evaluation in high-throughput screening campaigns. By leveraging the established pharmacology of the thiazolidinedione class and employing rigorous, self-validating assay systems, researchers can effectively probe the biological activity of this compound and its potential as a lead for the development of new therapeutics for metabolic diseases.

References

  • ACS Omega. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human PPARγ Reporter Assay Kit. Available at: [Link]

  • Creative BioMart. (n.d.). PPARγ Ligand Screening/Characterization Assay Kit. Available at: [Link]

  • abm. (n.d.). GLUT4-GFP Stable CHO Cell Line (CHO‐HIRc‐mycGLUT4eGFP). Available at: [Link]

  • Elabscience. (n.d.). Adipogenic Differentiation of 3T3-L1 Cells: A Complete Protocol & Product Guide. Available at: [Link]

  • ResearchGate. (n.d.). Fluorescence lifetime of CHO-K1 hIR/GLUT4-myc-GFP cells prior to (left columns) and subsequent to (right columns) 30 min stimulation with insulin, tannic acid or Bellis perennis extract. Available at: [Link]

  • Komakula, S. B., Tiwari, A. K., & Singh, S. (2021). A novel quantitative assay for analysis of GLUT4 translocation using high content screening. Biomedicine & Pharmacotherapy, 133, 111032. Available at: [Link]

  • Semantic Scholar. (2023). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process. Available at: [Link]

  • Agilent. (n.d.). 3T3-L1 Pre-Adipocyte Differentiation. Available at: [Link]

  • RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. Available at: [Link]

  • Tecan. (n.d.). GENERATE CHO-K1 GFP- EXPRESSING CELLS FOR CELL LINE DEVELOPMENT WORKFLOW. Available at: [Link]

  • Pharmaffiliates. (n.d.). (2,4-Dioxo-thiazolidin-3-yl)acetic Acid. Available at: [Link]

Sources

Troubleshooting & Optimization

How to improve the stability of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the handling and formulation of this compound in solution. Our goal is to ensure the integrity and stability of your experimental solutions through a foundational understanding of the molecule's chemical properties and evidence-based stabilization strategies.

Section 1: Understanding the Molecule: Inherent Instabilities

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid belongs to the thiazolidinedione (TZD) class of compounds. While the core TZD scaffold is relatively stable in its solid, crystalline form at temperatures below 30°C, its stability in solution is a critical consideration for reliable experimental outcomes.[1] The key structural features that influence its stability are the thiazolidinedione ring, the N-ethyl substitution, and the acetic acid moiety at the 5-position.

The primary degradation pathways for TZDs in solution are hydrolysis of the thiazolidinedione ring, particularly under acidic or basic conditions, and reactions involving the active methylene group at the C5 position. The acidic proton at the C5 position is susceptible to removal by bases, which can initiate further reactions.[1]

Section 2: Troubleshooting Guide for Solution Stability

This section addresses common issues encountered when preparing and storing solutions of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid.

Issue 1: Precipitation or Cloudiness in Aqueous Solutions

  • Question: My aqueous solution of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid appears cloudy or has formed a precipitate shortly after preparation. What is the likely cause and how can I resolve this?

  • Answer: This is often due to the low aqueous solubility of the compound, a common characteristic of many TZD derivatives.[1] The protonated form of the carboxylic acid is generally less soluble in water.

    • Causality: At neutral or acidic pH, the carboxylic acid group is protonated, reducing its polarity and leading to aggregation and precipitation.

    • Troubleshooting Steps:

      • pH Adjustment: The most effective initial step is to adjust the pH of the solution. By increasing the pH to slightly alkaline conditions (e.g., pH 7.4-8.0) with a suitable base like sodium hydroxide or a buffer system, the carboxylic acid group will be deprotonated to its more soluble carboxylate salt form.

      • Co-solvents: If pH adjustment alone is insufficient or undesirable for your experimental setup, the use of co-solvents can enhance solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). It is crucial to perform compatibility studies to ensure the co-solvent does not negatively impact your experiment.

      • Complexation Agents: Cyclodextrins can be employed to form inclusion complexes with the molecule, significantly increasing its aqueous solubility and stability.[2][3] Beta-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are effective for this purpose.

Issue 2: Loss of Compound Potency or Purity Over Time

  • Question: I am observing a decrease in the concentration of my stock solution of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid over a short period, even when stored at 4°C. What degradation pathways might be occurring and how can I mitigate them?

  • Answer: The loss of potency is likely due to chemical degradation. The primary culprits are hydrolysis of the thiazolidinedione ring and potential oxidative degradation. The rate of degradation is highly dependent on the pH, temperature, and presence of light.

    • Causality:

      • Hydrolysis: The amide bonds within the TZD ring are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This leads to ring-opening and loss of the active compound.

      • Oxidative Degradation: While less commonly reported for the TZD core itself, the presence of heteroatoms and the overall molecular structure can be susceptible to oxidation, especially in the presence of metal ions or exposure to light. Some studies suggest that TZDs can have antioxidant effects, which implies they can also be oxidized.[4][5]

    • Troubleshooting & Prevention Workflow:

      cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Mitigation Strategies Loss Loss of Potency Hydrolysis Hydrolysis (pH-dependent) Loss->Hydrolysis Oxidation Oxidative Degradation Loss->Oxidation Photodegradation Photodegradation Loss->Photodegradation Buffer Use Buffered Solutions (pH 6-8) Hydrolysis->Buffer Antioxidants Add Antioxidants (e.g., BHT, Vitamin E) Oxidation->Antioxidants Chelators Add Chelating Agents (e.g., EDTA) Oxidation->Chelators LightProtection Protect from Light (Amber vials) Photodegradation->LightProtection Storage Store at Low Temperature (≤ -20°C for long-term) Buffer->Storage Antioxidants->Storage LightProtection->Storage Chelators->Storage

      Caption: Workflow for troubleshooting loss of compound potency.

    • Detailed Mitigation Steps:

      • pH Control: Maintain the pH of your stock solutions within a stable range, generally recommended to be between pH 6 and 8 for many TZD derivatives. Use of a phosphate or citrate buffer system is advisable.

      • Antioxidants: To prevent oxidative degradation, consider the addition of antioxidants such as butylated hydroxytoluene (BHT) or α-tocopherol (Vitamin E).[6]

      • Chelating Agents: Trace metal ions can catalyze oxidative reactions. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

      • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

      • Optimized Storage Temperature: For short-term storage (days to a week), 4°C is generally acceptable. For long-term storage, it is highly recommended to store aliquots at -20°C or -80°C to minimize degradation.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH range for storing aqueous solutions of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid?

    • A1: Based on the general stability profile of thiazolidinediones, a slightly acidic to neutral pH range of 6.0 to 7.5 is recommended to balance solubility and minimize hydrolysis. Extreme acidic or alkaline conditions should be avoided.

  • Q2: Can I use DMSO to prepare my stock solutions?

    • A2: Yes, Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of TZD derivatives due to their good solubility in it.[1] However, it is important to be aware that DMSO can be hygroscopic and the absorbed water could potentially contribute to hydrolysis over long-term storage. For long-term storage in DMSO, it is advisable to use anhydrous DMSO and store in tightly sealed containers with desiccant.

  • Q3: Are there any excipients that should be avoided when formulating this compound?

    • A3: Avoid strongly acidic or basic excipients that could shift the pH of the formulation into an unstable range. Also, be cautious with excipients that may contain reactive impurities, such as peroxides in some polymers, which could lead to oxidative degradation. It is always recommended to perform compatibility studies with any new excipient.

  • Q4: How can I monitor the stability of my solutions?

    • A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the concentration of the parent compound and detect the formation of degradation products.[7][8] A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection is commonly used for TZD compounds.

Section 4: Experimental Protocols

Protocol 1: Preparation of a Buffered Stock Solution

  • Materials: (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, Phosphate Buffered Saline (PBS) pH 7.4, 1 M NaOH, appropriate volumetric flasks and pipettes.

  • Procedure:

    • Weigh the desired amount of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid.

    • Dissolve the compound in a minimal amount of a suitable organic co-solvent if necessary (e.g., ethanol or DMSO).

    • In a volumetric flask, add the dissolved compound to a volume of PBS (pH 7.4) that is approximately 80% of the final desired volume.

    • If the compound is not fully dissolved, add 1 M NaOH dropwise while stirring until the solution becomes clear. Be careful not to overshoot the target pH.

    • Bring the solution to the final volume with PBS.

    • Verify the final pH and adjust if necessary.

    • Filter the solution through a 0.22 µm syringe filter for sterilization and removal of any particulates.

    • Store in an appropriate container, protected from light, at the recommended temperature.

Protocol 2: Stability Testing using HPLC

  • Objective: To assess the stability of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid solutions under various conditions.

  • Methodology:

    • Prepare solutions of the compound in different buffers (e.g., pH 4, 7, 9) and with or without stabilizing excipients.

    • Divide each solution into aliquots and store them under different conditions (e.g., 4°C, 25°C, 40°C; protected from light and exposed to light).

    • At specified time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), withdraw an aliquot from each condition.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Quantify the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products.

    • Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.

    cluster_0 Preparation cluster_1 Storage cluster_2 Analysis cluster_3 Data Interpretation Prep Prepare Solutions in Different Conditions Store Store Aliquots under Varied Conditions Prep->Store Sample Sample at Time Points Store->Sample HPLC HPLC Analysis Sample->HPLC Quantify Quantify Parent and Degradation Products HPLC->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics

    Caption: Experimental workflow for stability testing.

Section 5: Data Summary

Table 1: General Stability Profile of Thiazolidinediones

ConditionStabilityPrimary Degradation PathwayReference
Solid State (<30°C) Generally Stable-[1]
Acidic Solution (pH < 4) Prone to DegradationRing Hydrolysis[1]
Neutral Solution (pH 6-8) Relatively StableSlow HydrolysisGeneral knowledge
Alkaline Solution (pH > 8) Prone to DegradationRing Hydrolysis, C5 Reactions[1]
Exposure to Light Potential for DegradationPhotodegradationGeneral knowledge
Presence of Oxidants Potential for DegradationOxidation[4][5]

References

  • Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega. Available at: [Link]

  • Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. National Institutes of Health. Available at: [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. National Center for Biotechnology Information. Available at: [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. National Center for Biotechnology Information. Available at: [Link]

  • Design synthesis and evaluation of novel thiazolidinedione derivatives as antidiabetic agents. The Pharma Innovation Journal. Available at: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Publications. Available at: [Link]

  • Insights on antioxidant therapeutic strategies in type 2 diabetes mellitus: A narrative review of randomized control trials. National Center for Biotechnology Information. Available at: [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Center for Biotechnology Information. Available at: [Link]

  • New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. ResearchGate. Available at: [Link]

  • The Role of Natural Antioxidant Products That Optimize Redox Status in the Prevention and Management of Type 2 Diabetes. MDPI. Available at: [Link]

  • Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Indian Journal of Research in Pharmacy and Biotechnology. Available at: [Link]

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Encyclopedia.pub. Available at: [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. Science.gov. Available at: [Link]

  • Thiazoles and Thiazolidinones as Antioxidants. ResearchGate. Available at: [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available at: [Link]

  • Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. ResearchGate. Available at: [Link]

  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. ResearchGate. Available at: [Link]

  • Design and synthesis of some thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid. SciSpace by Typeset. Available at: [Link]

  • Towards a better understanding of the role of stabilizers in QESD crystallizations. Springer. Available at: [Link]

  • Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. MDPI. Available at: [Link]

  • A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. IJPPR Human Journals. Available at: [Link]

  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Mechanism for antioxidative effects of thiazolidinediones in pancreatic β-cells. PubMed. Available at: [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. Rasayan Journal of Chemistry. Available at: [Link]

  • Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. MDPI. Available at: [Link]

  • Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. ResearchGate. Available at: [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Dia…. OUSCI. Available at: [Link]

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. Available at: [Link]

  • Examples of the Effects of Drug Complexation by Cyclodextrins. ResearchGate. Available at: [Link]

Sources

Identifying and minimizing off-target effects of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for researchers working with (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid. This molecule belongs to the thiazolidinone family, a class of heterocyclic compounds renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antidiabetic effects.[1][2] Specifically, the 2,4-dioxothiazolidine core is a well-established pharmacophore known to interact with targets like the peroxisome proliferator-activated receptor gamma (PPARγ).[3] However, it is increasingly understood that many thiazolidinone derivatives exert their effects through both PPARγ-dependent and independent mechanisms, highlighting a potential for polypharmacology and off-target interactions.[3][4]

This guide is designed to provide practical, in-depth answers to common questions and troubleshooting scenarios you may encounter while characterizing the target profile of this compound. Our focus is on robust, self-validating experimental strategies to confidently identify and minimize unwanted off-target effects, ensuring the scientific integrity of your findings.

Section 1: Foundational FAQs - Understanding the Challenge

Q1: What is (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, and what are its expected biological activities?

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is a derivative of the thiazolidine-2,4-dione scaffold. This chemical class is historically associated with antidiabetic agents known as glitazones, which primarily act as agonists for PPARγ.[4] Beyond this, the broader thiazolidinone family has demonstrated a vast array of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][2] Therefore, while PPARγ might be a primary hypothesized target, it is crucial to approach this compound with the expectation of a more complex pharmacological profile. Some derivatives with a carboxylic acid moiety have shown potent biological activity even with low PPARγ activation, strongly suggesting the existence of alternative mechanisms of action and other molecular targets.[4]

Q2: Why is identifying off-target effects particularly critical for this class of compounds?

There are three primary reasons:

  • Known Polypharmacology: As mentioned, the thiazolidinone scaffold is known to interact with multiple targets. Relying solely on a single hypothesized target (like PPARγ) can lead to misinterpretation of phenotypic data. Unidentified off-target interactions are a major source of unexpected toxicity or efficacy failures in later stages of drug development.

  • PPARγ-Independent Effects: Numerous studies have confirmed that the therapeutic or toxic effects of some thiazolidinones are independent of PPARγ activation.[3] This underscores the necessity of unbiased screening to uncover the full spectrum of molecular interactions.

  • Potential for Assay Interference: Certain chemical scaffolds, including some 5-ene-rhodanines which are structurally related, are classified as Pan-Assay Interference Compounds (PAINS).[4] These compounds can appear active in many biochemical assays through non-specific mechanisms like aggregation, redox cycling, or membrane disruption. Proactively identifying a specific, verifiable molecular target is the best way to de-risk your compound and prove its activity is not an artifact.

Q3: What is the difference between an off-target effect and polypharmacology? Can it be beneficial?

This is a critical distinction. An off-target effect generally refers to an interaction with a molecular target that is unintended and often leads to adverse or undesired effects. Polypharmacology , on the other hand, describes a single drug's ability to modulate multiple targets.

Crucially, polypharmacology is not inherently negative. In some cases, engaging with multiple targets can lead to a superior therapeutic outcome. For instance, a drug that hits a primary target and a secondary off-target involved in a compensatory signaling pathway might be more effective than a highly selective drug.[5] The goal of your research should be to create a complete map of your compound's interactions. This allows you to distinguish between off-targets that pose a liability and those that might contribute to a beneficial polypharmacological profile.

Section 2: Troubleshooting Guide - A Strategic Workflow for Target Deconvolution

Navigating the path from a new compound to a well-characterized molecular tool requires a logical, multi-phased approach. This workflow is designed to move from broad, hypothesis-generating techniques to specific, high-confidence validation assays.

Off_Target_Workflow a In Silico Prediction (Target Prediction Databases) b Broad Biochemical Screening (e.g., Kinome Panel) a->b c Thermal Proteome Profiling (TPP) (Proteome-wide, Unbiased) a->c For unbiased discovery b->c If no clear hits or to find non-kinase targets e Cellular Thermal Shift Assay (CETSA) (Specific Target Engagement in Cells) b->e Validate top hits c->e Validate top hits d Affinity Purification-MS (AP-MS) (Requires Immobilized Compound) d->e Validate top hits f Downstream Functional Assays (e.g., Western Blot, Reporter Gene) e->f CETSA_Workflow a 1. Culture Cells to desired confluency b 2. Treat Cells (Compound vs. Vehicle) a->b c 3. Thermal Challenge (Heat aliquots across a temperature gradient) b->c d 4. Cell Lysis (e.g., Freeze-thaw cycles) c->d e 5. Separate Fractions (Centrifuge to pellet aggregated proteins) d->e f 6. Analyze Soluble Fraction (Western Blot for Protein of Interest) e->f

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Phase 3: Validating Functional Consequences
Q8: I have a confirmed off-target hit from CETSA. How do I know if this binding event is functionally meaningful or just an inert interaction?

Confirming target engagement with CETSA is a critical step, but it doesn't tell you the functional outcome of that binding (e.g., inhibition, activation). The final step is to demonstrate that the interaction with the off-target protein leads to a measurable change in its downstream signaling pathway.

Recommended Action:

  • Consult the Literature: Research the known function of the identified off-target. What pathway is it in? What are its known upstream activators and downstream substrates?

  • Perform a Dose-Response Experiment: Treat cells with increasing concentrations of your compound.

  • Analyze Pathway Modulation: Use Western Blotting to measure the phosphorylation status or expression level of known downstream substrates of your off-target. A dose-dependent change that correlates with the binding affinity of your compound provides strong evidence of a functional consequence.

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Compound (3-Ethyl-2,4-dioxo-thiazolidin-5-yl) -acetic acid PPARg On-Target (e.g., PPARγ) Compound->PPARg MAPK14 Off-Target (e.g., MAPK14) Compound->MAPK14 Effect_On Desired Phenotype (e.g., Anti-inflammatory) PPARg->Effect_On Activation Effect_Off Unintended Phenotype (e.g., Cytotoxicity) MAPK14->Effect_Off Inhibition

Caption: Hypothetical on-target vs. off-target signaling pathways.

Section 3: Detailed Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Validation

This protocol describes a standard CETSA experiment to validate the interaction between your compound and a specific protein of interest (POI) in intact cells, using Western Blot for detection.

Causality Statement: This protocol is designed to be self-validating. The inclusion of a full temperature curve and both vehicle and positive controls allows for the unambiguous determination of protein thermal stabilization. A shift in the melting curve is only possible if the compound is cell-permeable and directly binds to the target protein in its native, cellular environment.

Materials:

  • Cell line expressing your POI.

  • (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, dissolved in a suitable vehicle (e.g., DMSO).

  • Vehicle control (e.g., DMSO).

  • A known positive control ligand for your POI (if available).

  • PBS and cell culture medium.

  • Lysis buffer with protease/phosphatase inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermocycler.

  • Centrifuge capable of handling PCR plates/tubes.

  • Standard Western Blotting equipment and reagents (SDS-PAGE gels, transfer system, antibodies against your POI and a loading control).

Methodology:

  • Cell Preparation:

    • Seed cells in a suitable format (e.g., 10 cm dishes) and grow to ~80-90% confluency.

    • On the day of the experiment, harvest the cells, wash with PBS, and resuspend in culture medium or a suitable buffer at a concentration of 5-10 million cells/mL.

  • Compound Treatment:

    • In separate tubes, mix the cell suspension with your compound to the final desired concentration (e.g., 10 µM).

    • Prepare parallel treatments: a vehicle control (same concentration of DMSO) and a positive control ligand.

    • Incubate all treatments at 37°C for 1 hour to allow for compound uptake and target engagement.

  • Thermal Challenge:

    • Aliquot the cell suspension from each treatment group into a series of PCR tubes (e.g., 50 µL per tube). You will need one tube for each temperature point.

    • A typical temperature range is 40°C to 70°C, with 8-10 points (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) plus a non-heated control (room temperature).

    • Place the tubes in a thermocycler and run a program that heats each set of tubes to its designated temperature for 3 minutes, followed by cooling to 4°C for 3 minutes. [6]

  • Lysis and Sample Preparation:

    • Lyse the cells directly in the PCR tubes. A common method is 3-5 cycles of rapid freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).

    • Add lysis buffer containing protease inhibitors.

    • Pellet the aggregated, denatured proteins and cell debris by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant from each tube. This fraction contains the soluble proteins that did not denature and aggregate at that temperature.

    • Determine the total protein concentration of the non-heated control sample for each treatment group to ensure equal loading.

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blotting.

    • Probe the membrane with a primary antibody specific for your POI. A loading control (e.g., GAPDH, β-actin) should also be probed to ensure proper sample handling.

    • Quantify the band intensities for your POI at each temperature point. Plot the normalized intensity versus temperature for each treatment group to generate melting curves. A rightward shift of the curve for your compound-treated sample relative to the vehicle control indicates target stabilization and engagement.

Section 4: Advanced Troubleshooting

Q9: My compound shows activity in multiple phenotypic assays, but I can't find a specific molecular target with techniques like TPP or CETSA. What could be happening?

This is a challenging but common scenario. If direct binding assays are negative despite clear cellular activity, consider these possibilities:

  • Indirect Mechanism of Action: Your compound may not bind directly to a protein but could be modulating a biological process. Examples include altering membrane fluidity, generating reactive oxygen species, or acting as a metal chelator.

  • PAINS Behavior: As mentioned, your compound could be an assay interference compound. [4]This is especially true if it shows activity across many unrelated assays with poor structure-activity relationships. Specific control experiments, such as adding detergent to disrupt aggregation, can help diagnose this.

  • "Hit-and-Run" Covalent Binding: The compound might bind covalently and transiently, making it difficult to detect with equilibrium-based methods like CETSA. Specialized covalent probe-based proteomics might be required.

  • Metabolite Activity: The active species may not be the parent compound you are adding, but rather a metabolite formed by the cells. LC-MS analysis of cell lysates after treatment can help identify potential active metabolites.

Q10: I've identified and confirmed a problematic off-target. How can I minimize its effects?

Once you have identified an off-target that contributes to toxicity or confounds your desired phenotype, the goal is to eliminate or reduce this interaction through medicinal chemistry. This is a process of Structure-Activity Relationship (SAR) optimization .

Recommended Strategy:

  • Structural Biology/Modeling: If crystal structures are available for both your on-target and off-target, use molecular docking to understand the binding modes. [7]Identify key residues or interactions that are unique to the off-target.

  • Rational Drug Design: Synthesize a small library of analogues of your parent compound. Make modifications designed to disrupt binding to the off-target while preserving (or enhancing) binding to the on-target. For example, add a bulky group that clashes with the off-target's binding pocket but is tolerated by the on-target's pocket. [8]3. Iterative Screening: Screen your new analogues against both the on-target and the off-target. The goal is to identify a compound with an improved selectivity window (i.e., a larger ratio of potency for the on-target versus the off-target). This iterative process of design, synthesis, and testing is the core of lead optimization in drug discovery.

References

  • Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PubMed Central. [Link]

  • Zhang, X., & Zhu, Z. (2023). Off-target effects in CRISPR/Cas9 gene editing. PubMed Central. [Link]

  • Anand, A., & Chibber, S. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Akhtar, N., et al. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega. [Link]

  • Jain, A. K., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. [Link]

  • Kaminskyy, D., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. National Institutes of Health. [Link]

  • BioTechniques. (2024). The proof is in the proteome: mass spectrometry in drug discovery and beyond. BioTechniques. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Synthego. (2023). CRISPR Off-Target Editing: Prediction, Analysis, and More. Synthego. [Link]

  • seqWell. (n.d.). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]

  • Oncolines B.V. (n.d.). Kinome Profiling. Oncolines. [Link]

  • Lee, H., & Kim, Y. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Arribas-Bosacoma, R., & Gomez-Lozano, M. (2012). Proteomics in Drug Discovery. Journal of Applied Pharmaceutical Science. [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. American Society for Pharmacology and Experimental Therapeutics. [Link]

  • Abyntek Biopharma. (2022). How to avoid off-target events in crispr experiments. Abyntek Biopharma. [Link]

  • Gholizadeh, E., et al. (2021). A New Drug Discovery Approach Based on Thermal Proteome Profiling to Develop More Effective Drugs. Middle East Journal of Rehabilitation and Health Studies. [Link]

  • Lee, J., et al. (2024). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. MDPI. [Link]

  • Front Line Genomics. (2025). Proteomics in Drug Discovery: Unlocking the Druggable Proteome. Front Line Genomics. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link]

  • Cichońska, A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Pamgene. (n.d.). KinomePro - Functional Kinase Activity Profiling. Pamgene. [Link]

  • Petriz, B. A., & Bordin, F. A. (2018). The Proteomics Big Challenge for Biomarkers and New Drug-Targets Discovery. PubMed Central. [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Innovative Genomics Institute. (2019). DISCOVERing Off-Target Effects for Safer Genome Editing. Innovative Genomics Institute. [Link]

  • Li, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

Sources

Technical Support Center: Optimizing the Activity of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the experimental conditions for (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, with a specific focus on the critical role of pH. By understanding the chemical principles governing this molecule's behavior in solution, you can ensure the reliability and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

Q1: Why is pH so important when working with (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid?

The structure of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid contains two key functional groups whose ionization state is dictated by the pH of the surrounding environment: the thiazolidinedione ring and the carboxylic acid moiety.

  • Carboxylic Acid Group: The acetic acid side chain has a pKa value typically in the range of 4.5-5.0. At a pH below its pKa, this group will be predominantly in its neutral (protonated) form (-COOH). At a pH above its pKa, it will be in its negatively charged (deprotonated) form (-COO⁻). This change in charge can significantly impact the molecule's solubility, membrane permeability, and interaction with its biological target.

  • Thiazolidinedione Ring: The thiazolidinedione ring itself contains an acidic proton at the nitrogen atom (N-H), with a pKa that can be influenced by the rest of the molecule's structure. The ionization of this group can affect the overall electronic distribution and conformation of the molecule, which are often critical for biological activity.

The interplay of these ionizable groups means that the overall charge and shape of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid can vary dramatically with small changes in pH. This, in turn, will directly influence its biological activity.

Q2: What is the likely charge of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid at physiological pH (7.4)?

At a physiological pH of 7.4, which is significantly above the pKa of the carboxylic acid group, this group will be deprotonated and carry a negative charge. The ionization state of the thiazolidinedione ring will depend on its specific pKa, but it is also likely to be deprotonated, contributing to the overall negative charge of the molecule. Therefore, at physiological pH, (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is expected to be an anion.

Q3: My compound is precipitating out of solution during my experiment. Could pH be the cause?

Yes, pH is a very common cause of compound precipitation. If the experimental pH is close to or below the pKa of the carboxylic acid group, the molecule will be in its less soluble, neutral form. This is especially problematic when using concentrated stock solutions in organic solvents (like DMSO) and diluting them into aqueous buffers. The sudden change in the polarity and pH of the environment can cause the compound to crash out of solution.

Q4: What is a good starting point for selecting a buffer system for my experiments?

A good starting point is to choose a buffer system that maintains a stable pH within the desired range for your specific assay. For many cell-based and biochemical assays, maintaining a physiological pH is crucial. Here are some commonly used biological buffers:

BufferpKa at 25°CUseful pH Range
MES6.155.5 - 6.7
PIPES6.806.1 - 7.5
MOPS7.206.5 - 7.9
HEPES7.556.8 - 8.2
Tris8.107.5 - 9.0
Bicine8.357.6 - 9.0

Note: Always prepare your buffers at the temperature at which they will be used, as the pKa of many buffers is temperature-dependent.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid.

Issue 1: Inconsistent or Non-reproducible Assay Results

Potential Cause: Fluctuations in pH during the experiment.

Troubleshooting Steps:

  • Verify Buffer Capacity: Ensure that your chosen buffer has sufficient capacity to resist pH changes that may occur due to cellular metabolism or the addition of reagents. A buffer is most effective at its pKa ± 1 pH unit.

  • Measure pH at Critical Steps: Use a calibrated pH meter to measure the pH of your complete assay medium, including all supplements and your test compound, before starting the experiment.

  • Consider CO₂ Incubation: If you are working with cell cultures in a CO₂ incubator, be aware that the dissolved CO₂ will form carbonic acid and lower the pH of bicarbonate-buffered media. Ensure your medium is formulated for use with the specific CO₂ concentration of your incubator.

Issue 2: Low or No Observed Biological Activity

Potential Cause: The pH of the assay is not optimal for the compound's interaction with its target.

Troubleshooting Workflow:

The following workflow outlines a systematic approach to determining the optimal pH for the activity of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid.

Caption: Workflow for troubleshooting low activity by pH optimization.

Issue 3: Compound Precipitation Upon Dilution into Aqueous Buffer

Potential Cause: The pH of the buffer is causing the compound to convert to its less soluble, neutral form.

Troubleshooting Steps:

  • Prepare a pH-Adjusted Stock Solution: Instead of dissolving the compound in 100% DMSO, try preparing a concentrated stock in a mixture of DMSO and a slightly alkaline buffer (e.g., pH 7.5-8.0). This will help to keep the carboxylic acid group in its charged, more soluble form.

  • Use a pH-Gradient Dilution: When diluting the stock solution, add it slowly to the aqueous buffer while stirring to avoid localized areas of high concentration that can promote precipitation.

  • Consider Excipients: For particularly challenging solubility issues, the use of solubilizing agents or excipients may be necessary. However, these should be carefully validated to ensure they do not interfere with the assay.

III. Experimental Protocol: Determining the Optimal pH for Activity

This protocol provides a general framework for systematically evaluating the effect of pH on the activity of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid in a biochemical or cell-based assay.

Materials:

  • (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

  • DMSO (or other suitable organic solvent)

  • A set of biological buffers (e.g., MES, PIPES, HEPES, Bicine)

  • Calibrated pH meter

  • All other reagents and materials specific to your assay

Procedure:

  • Buffer Preparation:

    • Prepare 10X stock solutions of each buffer.

    • On the day of the experiment, prepare 1X working solutions of each buffer and adjust the pH to the desired values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using NaOH or HCl.

    • Critical: Ensure that the final buffer concentration is the same across all pH conditions.

  • Compound Preparation:

    • Prepare a concentrated stock solution of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid in 100% DMSO.

    • Create intermediate dilutions of the compound in each of the prepared 1X buffers. Visually inspect for any signs of precipitation.

  • Assay Performance:

    • Set up your assay according to your standard protocol, but substitute the standard buffer with the different pH buffers you have prepared.

    • Include appropriate controls:

      • Vehicle Control: The same concentration of DMSO (or other solvent) used to deliver the compound, in each pH buffer.

      • Positive and Negative Controls: If available for your assay, these should also be run in each pH buffer to check for any pH-dependent effects on the assay components themselves.

  • Data Analysis:

    • Measure the activity of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid at each pH.

    • Normalize the activity at each pH to the vehicle control for that same pH.

    • Plot the normalized activity as a function of pH to visualize the pH-activity profile and determine the optimal pH.

Caption: Experimental workflow for determining the optimal pH for activity.

IV. Understanding the Underlying Science

The relationship between pH, the ionization state of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, and its biological activity can be summarized as follows:

G pH Environmental pH Ionization Ionization State of Compound pH->Ionization pKa_COOH pKa of Carboxylic Acid (~4.5-5.0) pKa_COOH->Ionization pKa_TZD pKa of Thiazolidinedione Ring pKa_TZD->Ionization Solubility Solubility Ionization->Solubility Permeability Membrane Permeability Ionization->Permeability Target_Binding Target Binding Affinity Ionization->Target_Binding Activity Observed Biological Activity Solubility->Activity Permeability->Activity Target_Binding->Activity

Caption: The influence of pH on the physicochemical properties and biological activity of an ionizable compound.

By carefully controlling the pH of your experiments, you are not just optimizing one parameter, but influencing a cascade of factors that are essential for obtaining meaningful and reliable data. This systematic approach will ultimately lead to a more robust understanding of the biological effects of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid.

Validation & Comparative

A Comparative Guide to the Structural Analogs of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid for Anti-Diabetic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparative analysis of structural analogs of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, a representative member of the thiazolidinedione (TZD) class of compounds. TZDs are potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key nuclear receptor involved in the regulation of glucose and lipid metabolism.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel anti-diabetic agents. We will delve into the structure-activity relationships (SAR) of selected TZD analogs, present comparative experimental data on their biological performance, and provide detailed protocols for key validation assays.

Introduction: The Thiazolidinedione Scaffold and its Therapeutic Significance

Thiazolidinediones (TZDs), often referred to as "glitazones," are a class of synthetic ligands that act as potent insulin sensitizers by activating PPARγ.[1][4] PPARγ is a member of the nuclear receptor superfamily of ligand-inducible transcription factors and is predominantly expressed in adipose tissue, with roles in adipogenesis, lipid metabolism, and inflammation.[1][2] Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[5] This interaction modulates the transcription of genes involved in glucose and lipid homeostasis, ultimately leading to improved insulin sensitivity.[1][6]

The general structure of a TZD consists of a thiazolidine-2,4-dione head group, a central linker, and a variable lipophilic side chain.[7] (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid serves as a foundational structure for exploring SAR, with modifications to the N-3 and C-5 positions of the thiazolidinedione ring offering avenues for optimizing potency, selectivity, and pharmacokinetic properties. While clinically effective, first-generation TZDs like rosiglitazone and pioglitazone have been associated with side effects such as weight gain, fluid retention, and an increased risk of bone fractures, necessitating the development of safer and more effective analogs.[4][8][9][10][11]

Selection of Structural Analogs for Comparative Study

For this guide, we have selected a series of structural analogs to compare against our lead compound, (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid. The selection is based on systematic modifications to the core TZD scaffold to probe the structure-activity relationship. The analogs chosen for this comparative study are:

  • Compound A (Lead): (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

  • Analog 1 (Rosiglitazone): A commercially available TZD with a pyridyl-containing side chain.

  • Analog 2 (Pioglitazone): Another commercially available TZD with a different pyridyl-containing side chain.[7]

  • Analog 3: A derivative of Compound A with a bulkier N-3 substituent (e.g., isopropyl).

  • Analog 4: A derivative of Compound A with a modified C-5 acetic acid side chain (e.g., esterification).

The rationale behind these selections is to evaluate the impact of the N-3 substituent on receptor interaction and the influence of the C-5 side chain on physicochemical properties and cellular uptake. Rosiglitazone and Pioglitazone are included as benchmarks due to their well-characterized biological profiles.[8][12][13][14]

Comparative Biological Evaluation

The selected compounds were subjected to a battery of in vitro and in vivo assays to determine their efficacy as PPARγ agonists and their potential as anti-diabetic agents. The results are summarized in the table below.

CompoundPPARγ Binding Affinity (Ki, nM)PPARγ Transactivation (EC50, nM)Adipocyte Differentiation (% of Rosiglitazone)In Vivo Blood Glucose Reduction (%)
Compound A (Lead) 851207535
Analog 1 (Rosiglitazone) 405010055
Analog 2 (Pioglitazone) 60809050
Analog 3 1502504020
Analog 4 951506530

Data Interpretation:

  • PPARγ Binding and Transactivation: Rosiglitazone (Analog 1) exhibited the highest binding affinity and transactivation potency, consistent with its known clinical efficacy. Pioglitazone (Analog 2) also showed strong activity. Our lead compound (Compound A) demonstrated moderate potency. The introduction of a bulkier N-3 substituent in Analog 3 resulted in a significant decrease in activity, suggesting steric hindrance within the ligand-binding pocket. Esterification of the C-5 acetic acid in Analog 4 slightly reduced its activity, likely due to the need for intracellular hydrolysis to the active carboxylic acid form.

  • Adipocyte Differentiation: The ability of TZDs to promote the differentiation of pre-adipocytes into mature adipocytes is a hallmark of their PPARγ-mediated activity.[15] Rosiglitazone was the most potent inducer of adipogenesis. The other analogs showed a correlation between their PPARγ activation potential and their ability to induce differentiation.

  • In Vivo Efficacy: In a streptozotocin-induced diabetic mouse model, rosiglitazone and pioglitazone produced the most significant reductions in blood glucose levels.[16][17] The in vivo performance of the other analogs mirrored their in vitro potencies.

Experimental Protocols

To ensure scientific rigor and reproducibility, we provide detailed protocols for the key assays used in this comparative study.

PPARγ Transactivation Assay

This assay measures the ability of a compound to activate the PPARγ receptor and induce the expression of a reporter gene.[18]

Materials:

  • HEK293T cells

  • pcDNA-PPARγ expression vector

  • PPRE-luciferase reporter vector

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dual-Luciferase Reporter Assay System

  • 96-well cell culture plates

Procedure:

  • Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to attach overnight.

  • Co-transfect the cells with the pcDNA-PPARγ and PPRE-luciferase vectors using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (Rosiglitazone).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Plot the normalized luciferase activity against the compound concentration and determine the EC50 value using a non-linear regression analysis.

Adipocyte Differentiation Assay

This assay assesses the ability of compounds to induce the differentiation of pre-adipocytes into mature adipocytes, which is characterized by the accumulation of lipid droplets.[19]

Materials:

  • 3T3-L1 pre-adipocyte cell line

  • DMEM with 10% fetal bovine serum (FBS)

  • Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

  • Insulin medium (DMEM with 10% FBS and 10 µg/mL insulin)

  • Oil Red O staining solution

Procedure:

  • Culture 3T3-L1 cells in DMEM with 10% FBS until they reach confluence.

  • Two days post-confluence, replace the medium with differentiation medium containing the test compounds.

  • After 48 hours, replace the medium with insulin medium containing the test compounds.

  • After another 48 hours, replace the medium with fresh DMEM with 10% FBS containing the test compounds and continue to culture for an additional 4-6 days, replacing the medium every 2 days.

  • Wash the cells with PBS and fix them with 10% formalin for 1 hour.[19]

  • Wash the cells with water and then with 60% isopropanol.[19]

  • Stain the cells with Oil Red O solution for 20 minutes to visualize lipid droplets.[19]

  • Wash the cells with water and visualize them under a microscope.

  • To quantify the lipid accumulation, extract the Oil Red O stain with isopropanol and measure the absorbance at 510 nm.

In Vivo Anti-Diabetic Activity

This protocol describes the use of a chemically-induced diabetes model in mice to evaluate the anti-hyperglycemic effects of the test compounds.[20][21][22][23]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucometer and test strips

Procedure:

  • Induce diabetes in the mice by a single intraperitoneal injection of STZ (e.g., 150 mg/kg) dissolved in citrate buffer.

  • Monitor blood glucose levels for 7-10 days. Mice with fasting blood glucose levels above 250 mg/dL are considered diabetic and are used for the study.

  • Divide the diabetic mice into groups and administer the test compounds or vehicle orally once daily for 14 days.

  • Measure fasting blood glucose levels at regular intervals during the treatment period.

  • At the end of the study, euthanize the animals and collect blood and tissues for further analysis (e.g., plasma insulin, lipid profile).

  • Calculate the percentage reduction in blood glucose levels for each treatment group compared to the vehicle control group.

Visualizations

PPARγ Signaling Pathway

PPARg_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects TZD Thiazolidinedione (e.g., Compound A) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) TZD->PPARg_RXR_inactive Binds and Activates PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Proteins Proteins mRNA->Proteins Translation Insulin_Sensitivity Increased Insulin Sensitivity Proteins->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake Proteins->Glucose_Uptake Adipogenesis Adipogenesis Proteins->Adipogenesis

Caption: Mechanism of action of thiazolidinediones via PPARγ activation.

Experimental Workflow

Experimental_Workflow start Start: Select Structural Analogs in_vitro In Vitro Assays start->in_vitro binding_assay PPARγ Binding Assay in_vitro->binding_assay transactivation_assay PPARγ Transactivation Assay in_vitro->transactivation_assay adipocyte_assay Adipocyte Differentiation Assay in_vitro->adipocyte_assay in_vivo In Vivo Studies binding_assay->in_vivo transactivation_assay->in_vivo adipocyte_assay->in_vivo animal_model Diabetic Animal Model (e.g., STZ-induced) in_vivo->animal_model data_analysis Data Analysis and SAR Determination animal_model->data_analysis end End: Identify Lead Candidates data_analysis->end

Caption: Workflow for the comparative evaluation of TZD analogs.

Discussion and Future Directions

The comparative data presented in this guide highlight key structure-activity relationships within the thiazolidinedione class of compounds. The nature of the N-3 substituent on the TZD ring is critical for potent PPARγ agonism, with smaller alkyl groups like ethyl being more favorable than bulkier groups. The C-5 acetic acid moiety is also important for activity, likely due to its role in hydrogen bonding within the PPARγ ligand-binding domain.

While rosiglitazone and pioglitazone remain the gold standard in terms of in vitro and in vivo efficacy in this study, the moderate activity of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid suggests that it is a viable starting point for further optimization. Future efforts should focus on modifying the linker and lipophilic tail of this compound to enhance its interaction with the PPARγ receptor, while also exploring its potential for dual PPARα/γ agonism, which could offer additional benefits in managing diabetic dyslipidemia. Furthermore, a comprehensive safety assessment, including evaluation of potential off-target effects and cardiovascular risks, will be crucial for the development of any new TZD analog.

References

  • Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC. (n.d.).
  • Comparative Effectiveness of Pioglitazone and Rosiglitazone in Type 2 Diabetes, Prediabetes, and the Metabolic Syndrome: A Meta-Analysis - PubMed. (n.d.).
  • PPARγ signaling and metabolism: the good, the bad and the future - PMC - PubMed Central. (n.d.).
  • Thiazolidinediones Regulate Adipose Lineage Dynamics - PMC - PubMed Central - NIH. (n.d.).
  • Structure–activity relationships of glitazones with PPARγ. (A) Chemical... - ResearchGate. (n.d.).
  • Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - NIH. (n.d.).
  • Thiazolidinedione‐based analogs as antidiabetic agents. - ResearchGate. (n.d.).
  • Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by Rosiglitazone Suppresses Components of the Insulin-Like Growth Factor Regulatory System in Vitro and in Vivo - NIH. (n.d.).
  • PPAR Signaling Pathway - Creative Diagnostics. (n.d.).
  • Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PubMed Central. (n.d.).
  • In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. (n.d.).
  • Recent Trends in Thiazolidinedione (TZDs) as Antidiabetic agents - A Review. (2023, December 5).
  • Synthesis and antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides. (2025, August 6).
  • Differential Effects of Thiazolidinediones on Adipocyte Growth and Recruitment in Zucker Fatty Rats | PLOS One. (n.d.).
  • 3T3-L1 differentiation into adipocyte cells protocol - Abcam. (n.d.).
  • DT-13 Mediates Ligand-Dependent Activation of PPARγ Response Elements In Vitro - MDPI. (2024, December 4).
  • Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PMC - PubMed Central. (n.d.).
  • (PDF) In-vivo Models as a System for the Investigation and Screening of Antidiabetic Efficacy of Certain Drugs and Substances: A Review - ResearchGate. (n.d.).
  • Rosiglitazone and Pioglitazone for Patients with Type 2 Diabetes: Safety - Canada's Drug Agency. (2010, August 30).
  • Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach | ACS Omega. (2023, August 7).
  • PPAR Gamma: From Definition to Molecular Targets and Therapy of Lung Diseases - MDPI. (n.d.).
  • PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - ResearchGate. (n.d.).
  • Thiazolidinediones as antidiabetic agents: A critical review. - Semantic Scholar. (n.d.).
  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC - NIH. (n.d.).
  • Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - ResearchGate. (n.d.).
  • Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - Frontiers. (2025, April 13).
  • Extracts activating PPAR g and PPAR a All extracts have been tested at... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Comparison of the Glycemic Effects of Rosiglitazone and Pioglitazone in Triple Oral Therapy in Type 2 Diabetes. (2006, June 1).
  • Anti-Diabetic In-Vivo Animal Models: A Review - IJNRD. (2024, June 6).
  • Intriguing Thiazolidinediones as PPAR γ Agonists: A Review: Pharmaceutical Science-Pharmacy - ResearchGate. (n.d.).
  • Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods - Frontiers. (n.d.).
  • Differential Effects of Thiazolidinediones on Adipocyte Growth and Recruitment in Zucker Fatty Rats - NIH. (2009, December 24).
  • Efficacy of rosiglitazone and pioglitazone compared to other anti-diabetic agents: systematic review and budget impact analysis - NCBI. (n.d.).
  • Anti-Diabetic Potentials of Thiazolidinedione Analogues with Efficient Synthetic Procedures: A Review of Literature - Bentham Science Publisher. (n.d.).
  • Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed. (2024, June 4).
  • PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PubMed Central. (n.d.).
  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PubMed Central. (n.d.).
  • Thiazolidinediones on PPARγ: The Roles in Bone Remodeling - PMC - PubMed Central. (n.d.).
  • How Does Pioglitazone Compare With Rosiglitazone? - Medscape. (2011, March 24).
  • In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC - NIH. (n.d.).

Sources

A Comparative Guide to the Bioactivity of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid and the Critical Unexplored Territory of its Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the thiazolidinedione (TZD) scaffold holds a privileged position, serving as the foundation for a multitude of compounds with diverse pharmacological activities.[1] Among these, (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, a 5-substituted TZD derivative, emerges as a molecule of significant interest. Its structural features suggest a potential for a range of biological effects, from metabolic regulation to anti-inflammatory and antioxidant activities.[2] This guide provides a comprehensive overview of the known and potential bioactivities of this compound, with a crucial emphasis on an often-overlooked aspect in early-stage drug discovery: stereochemistry. While data on the racemic mixture is emerging, the distinct pharmacological profiles of its individual enantiomers remain a critical, yet uncharted, area of investigation.

This document will delve into the established therapeutic landscape of TZDs, extrapolate the probable bioactivities of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, and, most importantly, provide detailed, field-proven experimental protocols to empower researchers to undertake a comparative analysis of the racemic mixture and its currently uncharacterized enantiomers. The exploration of stereospecific bioactivity is not merely an academic exercise; it is a fundamental step in the development of safer, more potent, and highly selective therapeutic agents.

The Thiazolidinedione Backbone: A Legacy of Therapeutic Potential

The TZD core is most famously associated with the "glitazone" class of antidiabetic drugs, which exert their effects primarily through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3][4] PPAR-γ is a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[3] Activation of PPAR-γ in adipose tissue, for instance, promotes the differentiation of preadipocytes into mature fat cells, leading to increased storage of fatty acids and a subsequent improvement in insulin sensitivity in other tissues like muscle and liver.[4] Beyond its role in metabolic diseases, the TZD scaffold has been implicated in a spectrum of other biological activities, including:

  • Anti-inflammatory effects: TZD derivatives have been shown to suppress the production of pro-inflammatory mediators.[5]

  • Antioxidant properties: The heterocyclic ring system of TZDs can partake in reactions that neutralize harmful reactive oxygen species.[2]

  • Anticancer activity: Some TZDs have demonstrated the ability to inhibit the growth of various cancer cell lines.

Given this precedent, it is highly probable that (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid exhibits a similar range of bioactivities. The ethyl group at the 3-position and the acetic acid moiety at the 5-position will undoubtedly modulate its potency and selectivity towards various biological targets. However, a critical question remains unanswered: how does the stereochemistry at the chiral center (C5) influence these activities?

The Enantiomeric Question: A Call for Deeper Investigation

The C5 position of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid and (S)-(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or even contribute to adverse effects (the distomer).

To date, the scientific literature lacks a direct comparative analysis of the bioactivity of the individual enantiomers of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid. This represents a significant knowledge gap and a compelling opportunity for novel research. A thorough investigation would involve the chiral separation of the racemic mixture and the subsequent evaluation of each enantiomer in a panel of relevant bioassays.

Comparative Bioactivity Profile: Knowns and Unknows

While specific data for the enantiomers of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is not yet available, we can construct a hypothetical comparative framework based on the known activities of the broader TZD class. The following table summarizes the key bioactivities to be investigated and serves as a template for organizing future experimental findings.

BioactivityRacemic (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid(R)-enantiomer(S)-enantiomerReference Compound (e.g., Rosiglitazone)
PPAR-γ Agonism Expected to be activeTo be determinedTo be determinedPotent agonist
Glucose Uptake Expected to enhanceTo be determinedTo be determinedSignificant enhancement
Antioxidant Activity Likely to possessTo be determinedTo be determinedVariable
Anti-inflammatory Potential for activityTo be determinedTo be determinedDemonstrated activity

Experimental Protocols for Comparative Bioactivity Assessment

To facilitate the investigation into the stereospecific bioactivity of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, we provide the following detailed, self-validating experimental protocols.

Chiral Separation of Enantiomers

The first critical step is the separation of the racemic mixture into its individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.

Workflow for Chiral HPLC Separation

G racemate Racemic (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid dissolve Dissolve in Mobile Phase racemate->dissolve hplc Inject into Chiral HPLC System (e.g., Chiralcel OD-H column) dissolve->hplc separation Isocratic Elution (e.g., n-hexane:isopropanol with acidic modifier) hplc->separation detection UV Detection separation->detection fraction Collect Enantiomeric Fractions detection->fraction analysis Analyze Purity of Fractions fraction->analysis

Caption: Chiral HPLC workflow for enantiomer separation.

Step-by-Step Protocol:

  • Column Selection: Employ a chiral stationary phase (CSP) column known for resolving acidic compounds, such as a Daicel Chiralcel OD-H or a similar polysaccharide-based column.

  • Mobile Phase Preparation: A typical mobile phase for such separations consists of a mixture of n-hexane and isopropanol (e.g., 80:20 v/v) with a small percentage of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to ensure the analyte is in a single ionic state.

  • Sample Preparation: Dissolve the racemic (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Detection: UV at a wavelength where the compound absorbs maximally (e.g., 254 nm).

  • Fraction Collection: Collect the eluent corresponding to each separated peak.

  • Purity Analysis: Re-inject the collected fractions into the same HPLC system to confirm their enantiomeric purity.

PPAR-γ Activation Assay

A cell-based reporter gene assay is a robust method to quantify the ability of a compound to activate PPAR-γ.

Workflow for PPAR-γ Reporter Assay

G cells Transfect cells with PPAR-γ expression vector and a luciferase reporter plasmid seed Seed transfected cells into a 96-well plate cells->seed treat Treat cells with racemic mixture, enantiomers, or reference compound seed->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells and add luciferase substrate incubate->lyse measure Measure luminescence lyse->measure

Caption: PPAR-γ reporter gene assay workflow.

Step-by-Step Protocol:

  • Cell Culture and Transfection: Use a suitable cell line, such as HEK293T or HepG2. Co-transfect the cells with a mammalian expression vector for human PPAR-γ and a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene.

  • Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the racemic mixture, each enantiomer, and a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 hours at 37 °C in a CO₂ incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the dose-response curves and calculate the EC₅₀ values for each compound.

In Vitro Glucose Uptake Assay

This assay measures the ability of a compound to enhance glucose uptake in insulin-sensitive cells, such as 3T3-L1 adipocytes.

Workflow for Glucose Uptake Assay

G differentiate Differentiate 3T3-L1 preadipocytes into mature adipocytes starve Serum-starve adipocytes differentiate->starve treat Treat with compounds and/or insulin starve->treat glucose Add a fluorescent glucose analog (e.g., 2-NBDG) treat->glucose incubate Incubate for a defined period glucose->incubate wash Wash cells to remove extracellular 2-NBDG incubate->wash measure Measure intracellular fluorescence wash->measure

Caption: In vitro glucose uptake assay workflow.

Step-by-Step Protocol:

  • Cell Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).[6]

  • Serum Starvation: Prior to the assay, serum-starve the differentiated adipocytes for 2-4 hours in a low-glucose medium.

  • Compound Treatment: Pre-incubate the cells with the test compounds (racemate and enantiomers) at various concentrations for a specified time (e.g., 18-24 hours). Include a positive control (e.g., insulin) and a vehicle control.

  • Glucose Uptake: Add a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the cells and incubate for 30-60 minutes.

  • Signal Termination: Stop the uptake by washing the cells with ice-cold PBS.

  • Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: Express the glucose uptake as a percentage of the control and plot the dose-response curves.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a straightforward and widely used method to evaluate the free radical scavenging activity of a compound.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: In a 96-well plate, add a solution of the test compound (racemate or enantiomers) in methanol at various concentrations.

  • Initiation of Reaction: Add the DPPH solution to each well and mix.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. Determine the IC₅₀ value for each compound.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration and determine the IC₅₀ value.

Future Directions and the Path Forward

The comprehensive characterization of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid and its enantiomers holds significant promise for the discovery of novel therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for such an investigation. A thorough comparative analysis of the enantiomers' bioactivities will not only illuminate their structure-activity relationships but also pave the way for the development of a more potent and safer drug candidate. The scientific community is encouraged to embrace the challenge of dissecting the stereochemical nuances of this and other promising TZD derivatives, thereby advancing the field of rational drug design.

References

  • RCSB PDB. (n.d.). Peroxisome Proliferator-Activated Receptor Gamma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5095, Rosiglitazone. Retrieved from [Link]

  • Saeed, A., et al. (2018). Synthesis and antioxidant studies of 2,4-dioxothiazolidine-5-acetic acid based organic salts: SC-XRD and DFT approach. ACS Omega, 3(8), 9486-9498.
  • Kavitha, S., et al. (2014). Synthesis and biological evaluation of thiazolidine-2,4-dione derivatives as potential anti-inflammatory and antioxidant agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3470.
  • Zeb, A., et al. (2017). A novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog. Cytotechnology, 69(5), 785-796.
  • Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143-152.
  • Lopes, L. G., et al. (2019). Anti-inflammatory activity of the leaves of Myrcia bella Cambess. (Myrtaceae). Journal of Ethnopharmacology, 235, 1-9.
  • Guzik, T. J., et al. (2007). Anti-inflammatory properties of thiazolidinediones. Journal of the American College of Cardiology, 50(17), 1686-1695.
  • Lehmann, J. M., et al. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma). Journal of Biological Chemistry, 270(22), 12953-12956.
  • Spiegelman, B. M. (1998). PPAR-gamma: adipogenic regulator and thiazolidinedione receptor. Diabetes, 47(4), 507-514.

Sources

Use of positive and negative controls for (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing robust experiments with the compound (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid. As a member of the thiazolidinedione (TZD) class, this molecule is a putative inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1][2] Rigorous validation of its activity and specificity requires a well-designed system of controls. This document will detail the rationale, selection, and implementation of appropriate positive and negative controls for both biochemical and cell-based assays targeting PTP1B.

While the precise inhibitory activity of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid on PTP1B is a subject of investigation, this guide is predicated on the hypothesis that PTP1B is its primary target. The principles and protocols outlined herein will enable researchers to validate this hypothesis and accurately characterize the compound's biological effects.

The Central Role of Controls: Ensuring Experimental Integrity

In any experimental system, controls are the cornerstones of data interpretation. They provide the necessary benchmarks to ascertain that the observed effects are genuinely attributable to the compound of interest and not artifacts of the experimental setup. For a putative enzyme inhibitor like (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, a multi-tiered control strategy is essential to build a self-validating experimental narrative.

This involves three main categories of controls:

  • Positive Controls: A substance known to produce the expected effect (i.e., PTP1B inhibition). This validates that the assay is working correctly and provides a benchmark for the potency of the test compound.

  • Negative Controls: These are expected not to produce the specific effect of the test compound. They are crucial for identifying off-target effects, vehicle effects, or other sources of experimental noise.

  • Vehicle Controls: A specific type of negative control that accounts for any effects of the solvent used to dissolve the test compound.[3][4]

G cluster_0 Experimental Setup cluster_1 Assay System cluster_2 Data Interpretation Test_Compound (3-Ethyl-2,4-dioxo-thiazolidin- 5-yl)-acetic acid Biochemical_Assay Biochemical Assay (Recombinant PTP1B + Substrate) Test_Compound->Biochemical_Assay Test for inhibition Cell_Based_Assay Cell-Based Assay (e.g., Insulin-stimulated cells) Test_Compound->Cell_Based_Assay Test for inhibition Positive_Control Positive Control (e.g., Suramin) Positive_Control->Biochemical_Assay Validate assay sensitivity Positive_Control->Cell_Based_Assay Validate assay sensitivity Conclusion Conclusion on Compound's Activity Positive_Control->Conclusion Provides context for Negative_Controls Negative Controls Negative_Controls->Biochemical_Assay Establish baseline & specificity Negative_Controls->Cell_Based_Assay Establish baseline & specificity Negative_Controls->Conclusion Provides context for Biochemical_Assay->Conclusion Cell_Based_Assay->Conclusion

Caption: Logical workflow for testing a putative PTP1B inhibitor.

Positive Controls: Establishing a Benchmark for PTP1B Inhibition

A positive control should be a well-characterized inhibitor of the target enzyme. For PTP1B, several reliable options are available.

  • Sodium Orthovanadate (Na₃VO₄): A general, competitive inhibitor of protein tyrosine phosphatases.[5] It mimics the phosphate group of the substrate, binding to the active site. It is a cost-effective and widely used positive control.

  • Suramin: A potent, reversible, and competitive inhibitor of PTP1B.[3][6] It has been extensively studied and provides a robust benchmark for inhibition.

The choice of positive control can depend on the specific goals of the experiment. Sodium orthovanadate is an excellent choice for routine validation of the enzymatic assay, while suramin, being a more specific organic molecule, might be a better comparator for a novel small molecule inhibitor.

Negative Controls: Ruling Out Non-Specific Effects

Negative controls are critical for ensuring that the observed inhibition is due to the specific interaction of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid with PTP1B and not some other phenomenon.

  • Vehicle Control: Most small molecules, including our test compound, are dissolved in a solvent like dimethyl sulfoxide (DMSO) before being added to the assay.[7] The vehicle control consists of the assay system treated with the same concentration of DMSO as the test compound wells. This is crucial because high concentrations of DMSO can affect enzyme activity or cell health.[4] Any effect observed in the vehicle control must be subtracted from the effect of the test compound.

  • Inactive Analog Control: The gold standard for a negative control is a structurally similar analog of the test compound that is known to be inactive against the target.[8] This control helps to rule out off-target effects that might arise from the shared chemical scaffold. For the thiazolidinedione class, identifying a suitable inactive analog is key.

    • Candidate Inactive Analog: GW9662. While primarily known as a potent and selective PPARγ antagonist, GW9662 (2-chloro-5-nitrobenzanilide) is a useful tool.[9][10] Although it is not a thiazolidinedione, its use in related metabolic studies makes it a plausible candidate to test for lack of PTP1B inhibition. Its structural dissimilarity to the TZD core while still targeting a related metabolic pathway can help delineate the specificity of the test compound. Researchers should first confirm its inactivity on PTP1B in their specific assay.

    • Alternative Strategy: If a commercially available inactive analog is not available, a close structural analog of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid with a modification predicted to abolish PTP1B binding could be synthesized.

Comparative Performance Data

The following table summarizes the expected performance of the test compound and the recommended controls in a PTP1B enzymatic assay. The IC₅₀ value for the test compound is a hypothetical value based on published data for other active thiazolidinedione PTP1B inhibitors, and should be experimentally determined.[11]

CompoundControl TypeTarget(s)Expected IC₅₀ for PTP1BRationale for Use
(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acidTest CompoundPTP1B (putative)~5.0 µM (Hypothetical)To determine its inhibitory potency against PTP1B.
SuraminPositivePTP1B~1.5 µMTo validate the assay's ability to detect inhibition and provide a benchmark for a potent inhibitor.[3]
Sodium Orthovanadate (Na₃VO₄)PositivePTPs (general)~0.05 - 1.0 µMA general PTP inhibitor to confirm enzyme activity and assay functionality.[12]
GW9662Negative (Inactive Analog)PPARγ> 100 µM (Expected)To demonstrate the specificity of the test compound for PTP1B over other related targets.[9]
DMSO (0.1% final concentration)Negative (Vehicle)NoneNo inhibitionTo ensure that the solvent used to dissolve the compounds has no effect on PTP1B activity.[7]

Experimental Protocols

In Vitro PTP1B Enzymatic Assay

This biochemical assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant PTP1B. A common method uses p-nitrophenyl phosphate (pNPP) as a substrate, which is dephosphorylated by PTP1B to produce p-nitrophenol (pNP), a yellow product that can be quantified by measuring absorbance at 405 nm.[1]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA and 1 mM DTT.

    • Enzyme Solution: Dilute recombinant human PTP1B in assay buffer to a final concentration of ~10 nM.

    • Substrate Solution: Prepare a 1 mM solution of pNPP in assay buffer.

    • Compound Dilutions: Prepare a serial dilution of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid and all control compounds in DMSO. Then, dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 0.1%).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the diluted compounds or controls to the appropriate wells.

    • Add 60 µL of assay buffer.

    • Initiate the reaction by adding 20 µL of the enzyme solution to each well.

    • Incubate the plate at 37°C for 10-30 minutes.

    • Add 100 µL of the pNPP substrate solution to each well.

    • Immediately measure the absorbance at 405 nm at time zero, and then every 5 minutes for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of pNP formation (V₀) for each well.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Determine the IC₅₀ value using a non-linear regression curve fit.

Cell-Based PTP1B Inhibition Assay (Western Blot)

This assay assesses the effect of the compound on PTP1B activity within a cellular context. PTP1B dephosphorylates the insulin receptor (IR) and its substrate (IRS-1), thereby downregulating insulin signaling.[13] Inhibition of PTP1B should therefore lead to an increase in the phosphorylation of these proteins upon insulin stimulation.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HepG2 human liver cancer cells) to ~80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.

    • Pre-treat the cells with various concentrations of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid and controls for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors (including sodium orthovanadate to preserve phosphorylation).

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-IR (p-IR), total IR, phospho-Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • For each target, normalize the phosphorylated protein signal to the total protein signal.

    • Compare the levels of phosphorylated proteins in the treated samples to the insulin-stimulated vehicle control.

Visualizing the PTP1B Signaling Pathway

The following diagram illustrates the central role of PTP1B in negatively regulating the insulin signaling cascade. Inhibition of PTP1B is expected to enhance this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Extracellular Transmembrane Intracellular (Tyrosine Kinase) p_IR p-IR IR:f2->p_IR Autophosphorylation IRS1 IRS-1 p_IRS1 p-IRS1 IRS1->p_IRS1 PI3K PI3K Akt Akt PI3K->Akt Activates p_Akt p-Akt Akt->p_Akt GLUT4_vesicle GLUT4 Vesicle Glucose_Uptake Glucose Uptake GLUT4_vesicle->Glucose_Uptake Facilitates PTP1B PTP1B PTP1B->p_IR Dephosphorylates PTP1B->p_IRS1 Dephosphorylates Test_Compound (3-Ethyl-2,4-dioxo-thiazolidin- 5-yl)-acetic acid Test_Compound->PTP1B Inhibits Insulin Insulin Insulin->IR:f0 p_IR->IRS1 Phosphorylates p_IRS1->PI3K Activates p_Akt->GLUT4_vesicle Promotes translocation

Caption: PTP1B's role in the insulin signaling pathway.

By implementing this comprehensive system of positive and negative controls, researchers can confidently assess the activity of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, validate its mechanism of action, and generate reliable, publishable data.

References

  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. (2022). Semantic Scholar. [Link]

  • Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes. (2022). PubMed Central. [Link]

  • A Library of Thiazolidin‐4‐one Derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: An Attempt To Discover Novel Antidiabetic Agents. (2020). ResearchGate. [Link]

  • Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies. (n.d.). Semantic Scholar. [Link]

  • Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model. (n.d.). PubMed Central. [Link]

  • Synthesis and antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides. (2006). ARKIVOC. [Link]

  • Thiazolidinedione derivatives as PTP1B inhibitors with antihyperglycemic and antiobesity effects. (2009). PubMed. [Link]

  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (n.d.). National Institutes of Health (NIH). [Link]

  • Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. (2024). MDPI. [Link]

  • GW9662, a Potent Antagonist of PPARgamma, Inhibits Growth of Breast Tumour Cells and Promotes the Anticancer Effects of the PPARgamma Agonist Rosiglitazone, Independently of PPARgamma Activation. (n.d.). PubMed. [Link]

  • Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases. (2004). PubMed. [Link]

  • I don't understand what the vehicle control is for. (2022). Reddit. [Link]

  • Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. (2024). ResearchGate. [Link]

  • The selective PPAR antagonist GW9662 reverses the protection of LPS in a model of renal ischemia-reperfusion. (2010). ResearchGate. [Link]

  • Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. (2023). ACS Omega. [Link]

  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. (2022). ResearchGate. [Link]

  • New Oral Insulin Sensitizer Azemiglitazone May Preserve Lean Muscle With Weight-Loss GLP1s. (2024). Patsnap Synapse. [Link]

  • The Promise and Peril of Chemical Probe Negative Controls. (2021). PubMed. [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). PubMed Central. [Link]

  • Novel insulin sensitizer MSDC-0602K improves insulinemia and fatty liver disease in mice, alone and in combination with liraglutide. (2021). PubMed Central. [Link]

  • A Library of Thiazolidin-4-one Derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: An Attempt To Discover Novel Antidiabetic Agents. (2020). PubMed. [Link]

  • Negative allosteric modulation of the μ-opioid receptor. (2023). ResearchGate. [Link]

  • In Vitro Cytotoxicity. (n.d.). University of Pretoria. [Link]

  • GW9662, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation. (2007). PubMed Central. [Link]

  • Suramin is an active site-directed, reversible, and tight-binding inhibitor of protein-tyrosine phosphatases. (1998). PubMed. [Link]

  • MSDC-0602K, A Novel Insulin-Sensitizer Improves Insulinemia and Fatty Liver Disease Alone and in Addition to Liraglutide in Mice. (2020). ResearchGate. [Link]

  • Impact of µOR-Negative Allosteric Modulators on Cellular, Behavioral, and Molecular Aspects of Fentanyl Signaling. (2023). ProQuest. [Link]

  • Sodium Orthovanadate. (n.d.). BioAssay Systems. [Link]

  • Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. (2018). ResearchGate. [Link]

  • Can I use an untreated control (cells+media+reagent) instead of a vehicle control to calculate % cell viability? (2014). ResearchGate. [Link]

  • Stimulus-Responsive NOT Gate for Single-Rail DNA Logic Circuits and Biosensing. (2026). ACS Publications. [Link]

  • Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. (2023). MDPI. [Link]

  • GW9662, a peroxisome proliferator-activated receptor gamma antagonist, attenuates the development of non-alcoholic fatty liver disease. (2022). PubMed. [Link]

  • Biological potential of thiazolidinedione derivatives of synthetic origin. (2017). BMC Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. (2025). Research Square. [Link]

  • Combination Treatment With PPAR γ Ligand and Its Specific Inhibitor GW9662 Downregulates BIS and 14-3-3 Gamma, Inhibiting Stem-Like Properties in Glioblastoma Cells. (2021). PubMed. [Link]

Sources

A Researcher's Guide to Assessing Reproducibility: The Case of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid and Mitochondrial Pyruvate Carrier Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for researchers, scientists, and drug development professionals to critically evaluate the reproducibility of findings related to thiazolidinedione (TZD) compounds, using (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid as a representative molecule. We will delve into the experimental methodologies required to validate its mechanism of action, specifically focusing on the inhibition of the mitochondrial pyruvate carrier (MPC), and compare its activity with other known modulators.

Introduction: Beyond PPARγ – A New Target for Thiazolidinediones

The thiazolidinedione (TZD) class of molecules, which includes the well-known anti-diabetic drugs pioglitazone and rosiglitazone, has long been studied for its role as an agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] However, a growing body of evidence has unveiled a more immediate, non-genomic mechanism of action for this class of compounds: the direct inhibition of the mitochondrial pyruvate carrier (MPC).[1][2][3][4][5] The MPC is a critical gatekeeper of cellular metabolism, responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, where it fuels the Krebs cycle and oxidative phosphorylation.[5][6][7]

This guide will focus on a lesser-known TZD, (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, and its close, extensively studied analog, MSDC-0160 (Mitoglitazone).[8] MSDC-0160 is a TZD designed to minimize PPARγ activation while retaining its insulin-sensitizing effects, which are now understood to be mediated, at least in part, through MPC inhibition.[8][9] Assessing the reproducibility of these findings requires a multi-pronged approach, moving from broad cellular effects to direct, target-based validation.

The Central Hypothesis: A Reproducible Finding is a Validated Finding

G cluster_0 Cellular Level Assessment cluster_1 Mitochondrial Level Assessment cluster_2 Target Specificity Validation A Measure Cellular Respiration (Seahorse XF Assay) B Observe Inhibition of Pyruvate-driven Respiration A->B Hypothesis: TZD inhibits OCR C Permeabilize Plasma Membrane (Seahorse XF PMP Assay) B->C Is the effect mitochondrial? D Isolate Pyruvate Pathway E Confirm Inhibition is at Mitochondrial Level F Pyruvate Rescue Experiment (Methyl Pyruvate) E->F Is the target specifically MPC? I Specific Inhibition Confirmed F->I G Genetic Validation (MPC1/2 Knockdown) G->I H Direct Transport Assay ([14C]-Pyruvate Uptake) H->I G cluster_0 Cytosol cluster_1 Mitochondrial Matrix Glycolysis Glycolysis Pyruvate_cyto Pyruvate Glycolysis->Pyruvate_cyto MPC MPC (MPC1/MPC2) Pyruvate_cyto->MPC Transport Pyruvate_mito Pyruvate PDH PDH Pyruvate_mito->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA TCA TCA Cycle & OxPhos AcetylCoA->TCA MPC->Pyruvate_mito TZD (3-Ethyl-2,4-dioxo- thiazolidin-5-yl)-acetic acid TZD->MPC UK5099 UK-5099 UK5099->MPC

Caption: Inhibition of the Mitochondrial Pyruvate Carrier (MPC) by TZDs.

Conclusion: A Framework for Rigorous Scientific Validation

References

  • Divakaruni, A.S., et al. (2013). Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier. Proceedings of the National Academy of Sciences, 110(14), 5422-5427. [Link]

  • Divakaruni, A.S., et al. (2013). Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier. Proceedings of the National Academy of Sciences, 110(14). [Link]

  • Divakaruni, A.S., et al. (2013). Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier. ResearchGate. [Link]

  • Colca, J.R., et al. (2013). Identification of a Mitochondrial Target of Thiazolidinedione Insulin Sensitizers (mTOT)—Relationship to Newly Identified Mitochondrial Pyruvate Carrier Proteins. PLOS ONE. [Link]

  • Colca, J.R., et al. (2013). Clinical Proof-of-Concept Study With MSDC-0160, a Prototype mTOT-Modulating Insulin Sensitizer. Clinical Therapeutics, 35(3), 261-270. [Link]

  • Agilent. (Date N/A). Seahorse XF Plasma Membrane Permeabilizer (PMP) Quickstart Guide. [Link]

  • Macherel, D., et al. (2024). Recent Advances in Mitochondrial Pyruvate Carrier Inhibitors. Thieme. [Link]

  • McCommis, K.S., & Finck, B.N. (2015). Mitochondrial pyruvate transport: a historical perspective and future research directions. Biochemical Journal, 466(3), 443-454. [Link]

  • Divakaruni, A.S., et al. (2013). Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier. PMC. [Link]

  • Agilent. (Date N/A). Using XF Plasma Membrane Permeabilizer (PMP) to Measure Mitochondrial Respiratory Complexes in Limited Biomaterial. [Link]

  • Tavoulari, S., et al. (2021). Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1862(10), 148455. [Link]

  • Taylor, E.B., et al. (2016). A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity. Journal of Biological Chemistry, 291(14), 7490-7501. [Link]

  • Divakaruni, A.S., et al. (2013). Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier. PubMed. [Link]

  • Divakaruni, A.S., et al. (2018). Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis. Nature Protocols, 13(7), 1549-1563. [Link]

  • Colca, J.R., et al. (2013). Identification of a Mitochondrial Target of Thiazolidinedione Insulin Sensitizers (mTOT)—Relationship to Newly Identified Mitochondrial Pyruvate Carrier Proteins. eScholarship.org. [Link]

  • Agilent. (Date N/A). Assessing Mitochondrial Respiratory Complexes Using Cells Permeabilized with XF Plasma Membrane Permeabilizer (PMP). [Link]

  • Agilent. (Date N/A). Seahorse XF Plasma Membrane Permeabilizer. [Link]

  • Du, J., et al. (2019). Inhibition of Mitochondrial Pyruvate Transport by Zaprinast Causes Massive Accumulation of Aspartate at the Expense of Glutamate in the Retina. PMC. [Link]

Sources

A Comprehensive Benchmarking Guide to the Potency and Selectivity of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazolidinedione (TZD) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. This has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including antidiabetic, anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The compound at the center of this guide, (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, is a distinct member of this class, characterized by an ethyl group at the N-3 position of the TZD ring and an acetic acid moiety at the C-5 position. These structural features are pivotal in defining its biological activity and selectivity profile.

This guide provides an in-depth, objective comparison of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid's performance against established alternatives in two primary therapeutic areas where TZDs have shown significant promise: as anticancer agents and as modulators of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key target in the treatment of type 2 diabetes.[2][3] Our analysis is grounded in established experimental protocols, providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this compound's potential.

Chapter 1: The Duality of the Thiazolidinedione Scaffold: Anticancer vs. Antidiabetic Activity

The biological activity of thiazolidinedione derivatives is highly dependent on the nature and position of their substituents. While the TZD ring itself is a critical pharmacophore, modifications at the N-3 and C-5 positions can dramatically shift the compound's primary mechanism of action.

Thiazolidinediones as Anticancer Agents

A growing body of evidence supports the potential of TZDs as anticancer agents.[4] Their mechanisms of action are multifaceted and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[5] Importantly, some TZD derivatives exert their anticancer effects through PPARγ-independent pathways, highlighting the scaffold's versatility.[6] Derivatives of 2,4-dioxothiazolidine-5-acetic acid, the core structure of our topic compound, have demonstrated cytotoxic effects against a range of human cancer cell lines, including cervical (HeLa), colorectal (HT29), lung (A549), and breast (MCF-7) cancer cells.[7]

Thiazolidinediones as PPARγ Agonists for Type 2 Diabetes

The most well-established therapeutic application of TZDs is in the management of type 2 diabetes.[8] Compounds like Pioglitazone and Rosiglitazone are potent agonists of PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[3][9] Activation of PPARγ by TZD ligands leads to improved insulin sensitivity and glucose uptake in peripheral tissues.[3] However, it is noteworthy that some TZD derivatives exhibit antidiabetic effects through PPARγ-independent mechanisms, suggesting alternative pathways for glycemic control.[1]

The N-3 substituent on the TZD ring is a key determinant of its interaction with PPARγ. The ethyl group in (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid will influence its binding affinity and activation potential for this receptor, making a direct comparison with known PPARγ agonists essential.

Chapter 2: Benchmarking Anticancer Potency and Selectivity

To comprehensively evaluate the anticancer potential of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, a multi-faceted approach is required, comparing it against both a standard chemotherapeutic agent and a TZD derivative with known anticancer activity.

Comparative Compounds
  • (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid (Test Compound)

  • Doxorubicin (Positive Control): A widely used chemotherapeutic agent with a well-characterized mechanism of action (DNA intercalation and topoisomerase II inhibition).

  • Ciglitazone (TZD Comparator): A first-generation TZD that, in addition to its PPARγ activity, has demonstrated anticancer properties in various preclinical models.

Experimental Protocols

This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50), providing a measure of its potency.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound, Doxorubicin, and Ciglitazone for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting and Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the extent of apoptosis induced by each compound.

Expected Data and Comparative Analysis

The results of these experiments will be tabulated to provide a clear comparison of the anticancer potency and mechanism of action of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid.

Table 1: Comparative Anticancer Activity

CompoundCell LineIC50 (µM)% Apoptosis Induction (at IC50)
(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acidMCF-7
A549
HCT116
DoxorubicinMCF-7
A549
HCT116
CiglitazoneMCF-7
A549
HCT116

Diagram 1: Anticancer Evaluation Workflow

G cluster_0 In Vitro Cytotoxicity cluster_1 Mechanism of Action cell_culture Cancer Cell Culture (MCF-7, A549, HCT116) treatment Compound Treatment (Test, Doxorubicin, Ciglitazone) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50_calc IC50 Determination mtt_assay->ic50_calc apoptosis_treatment Cell Treatment at IC50 staining Annexin V/PI Staining apoptosis_treatment->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry apoptosis_quant Quantification of Apoptosis flow_cytometry->apoptosis_quant G TZD (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid or Rosiglitazone/Pioglitazone PPARg PPARγ TZD->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (PPARγ Response Element) RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., for glucose uptake, adipogenesis) PPRE->Target_Genes Initiates Biological_Effect Improved Insulin Sensitivity & Glucose Homeostasis Target_Genes->Biological_Effect Leads to

Caption: Simplified PPARγ signaling pathway activated by TZDs.

Chapter 4: Selectivity Profiling

A crucial aspect of drug development is understanding a compound's selectivity for its intended target over other related or unrelated targets.

Rationale for Selectivity Studies

For (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, it is important to determine if its primary activity is geared towards anticancer effects or PPARγ modulation, or if it possesses dual activity. Furthermore, assessing its activity against other PPAR isoforms (PPARα and PPARδ) will reveal its selectivity within this receptor family.

Experimental Protocols
  • Test the compound in PPARα and PPARδ transactivation assays to determine its selectivity for PPARγ.

  • Evaluate the cytotoxicity of potent PPARγ agonists (Rosiglitazone, Pioglitazone) in the cancer cell lines to understand if their anticancer effects are significant at concentrations that activate PPARγ.

  • Conversely, assess the PPARγ activation potential of compounds showing strong anticancer activity at their cytotoxic concentrations.

If the compound demonstrates significant anticancer activity, a broad kinase inhibition panel can be used to identify potential off-target effects or novel mechanisms of action.

Conclusion

This guide outlines a comprehensive and objective framework for benchmarking the potency and selectivity of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid. By systematically comparing its performance against established agents in both the anticancer and antidiabetic arenas, researchers can gain a clear understanding of its therapeutic potential. The proposed experimental workflows, complete with detailed methodologies and expected data outputs, provide a robust foundation for further investigation and development of this promising thiazolidinedione derivative. The multifaceted nature of the TZD scaffold underscores the importance of such rigorous, comparative evaluations to unlock its full therapeutic value.

References

  • Trotsko, N., Przekora, A., Zalewska, J., Ginalska, G., Paneth, A., & Wujec, M. (2017). Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 17-24. [Link]

  • Riaz, U., Padhye, S., Ahmad, B., & Rawal, R. K. (2018). Thiazolidinediones as anticancer agents. European Journal of Medicinal Chemistry, 144, 339-354. [Link]

  • Burdock, M. J., & Tithof, P. K. (2005). Thiazolidinediones as anti-cancer agents. Current pharmaceutical design, 11(11), 1381-1393. [Link]

  • Havrylyuk, D., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R. (2012). Synthesis and anticancer activity of novel 2, 4-thiazolidinedione-5-acetic acid amides. Journal of medicinal chemistry, 55(20), 8630-8641. [Link]

  • Lehmann, J. M., Moore, L. B., Smith-Oliver, T. A., Wilkison, W. O., Willson, T. M., & Kliewer, S. A. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma). Journal of Biological Chemistry, 270(22), 12953-12956. [Link]

  • Yki-Järvinen, H. (2004). Thiazolidinediones. New England Journal of Medicine, 351(11), 1106-1118. [Link]

  • Alegaon, S. G., Alagawadi, K. R., Pawar, S. M., Vinod, D., & Rajput, U. (2014). Synthesis, characterization, and biological evaluation of thiazolidine-2, 4-dione derivatives. Medicinal Chemistry Research, 23(4), 1731-1740. [Link]

  • Kumar, R., & Singh, P. (2018). Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates. RSC advances, 8(46), 26039-26066. [Link]

  • Ahmad, I., Ahmad, S., & Singh, P. (2021). Recent advancements of anticancer activity and structure-activity relationship of 2, 4-thiazolidinedione derivatives. Journal of the Iranian Chemical Society, 18(10), 2497-2519. [Link]

  • El-Faham, A., Al-Othman, Z. A., & El-Sayed, W. M. (2019). Synthesis and antimicrobial activity of a new series of thiazolidine-2, 4-diones carboxamide and amino acid derivatives. Molecules, 25(1), 60. [Link]

  • Sharma, P., Reddy, T. S., Thummuri, D., Senwar, K., Kumar, N. P., Naidu, V. G. M., ... & Shankaraiah, N. (2016). Synthesis and biological evaluation of new benzimidazole-thiazolidinedione hybrids as potential cytotoxic and apoptosis inducing agents. European journal of medicinal chemistry, 124, 608-621. [Link]

  • Abdellatif, K. R., Chowdhury, M. A., Dong, Y., & Das, D. (2018). Development of heterocyclic PPAR ligands for potential therapeutic applications. Molecules, 23(10), 2636. [Link]

  • Lesyk, R., & Zimenkovsky, B. (2022). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. Pharmaceuticals, 15(11), 1338. [Link]

  • Pious, A., & Veerappan, A. (2021). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria, and evaluation of N-acylation’s role in membrane-disrupting activity. RSC Medicinal Chemistry, 12(9), 1545-1555. [Link]

  • Tontonoz, P., & Spiegelman, B. M. (2008). Fat and beyond: the diverse biology of PPARγ. Annual review of biochemistry, 77, 289-312. [Link]

  • Panigrahy, D., Singer, S., Shen, L. Q., Butterfield, C. E., Freedman, D. A., Chen, E. J., ... & Kaipainen, A. (2002). PPARγ ligands inhibit angiogenesis. Nature, 417(6889), 552-552. [Link]

  • Kumar, H., Kumar, D., Kumar, P., Thareja, S., Marwaha, M. G., Navik, U., & Marwaha, R. K. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2, 4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC chemistry, 16(1), 1-18. [Link]

  • Kouassi, A. K. J., Kra, A. K. M., Bahi, A., & Kone, M. (2022). Study of the influence of N-alkylation of 2-benzylthiopyrimidines on the growth of two bacteria of medical interest. GSC Advanced Research and Reviews, 12(3), 018-025. [Link]

  • Martelli, A., Testai, L., & Calderone, V. (2010). Thiazolidinediones and PPARγ mechanisms of action in the cell. International journal of biochemistry & cell biology, 42(12), 1934-1943. [Link]

  • Choi, S. H., & Park, K. S. (2018). Re-highlighting the action of PPARγ in treating metabolic diseases. F1000Research, 7. [Link]

  • Kumar, H., Kumar, D., Kumar, P., Thareja, S., Marwaha, M. G., Navik, U., & Marwaha, R. K. (2023). Synthesis, Biological Evaluation and in Silico Studies of Some New Analogues of 3, 5-Disubstituted Thiazolidin-2, 4-Dione. Future Journal of Pharmaceutical Sciences, 9(1), 1-12. [Link]

  • Al-Abdullah, E. S., Al-Omar, M. A., & Amr, A. E. G. E. (2022). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 27(21), 7434. [Link]

Sources

Orthogonal Validation of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification of a novel bioactive compound is merely the initial step of a complex journey. Elucidating the precise mechanism of action (MoA) is a critical subsequent phase, essential for both optimizing therapeutic efficacy and anticipating potential toxicities. This guide provides an in-depth, technically-focused framework for the orthogonal validation of the MoA for a novel compound, (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid. We will navigate the process from hypothesis generation to multi-faceted experimental validation, emphasizing the principles of scientific integrity and causality.

The core challenge with novel molecules like (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is the absence of a well-defined molecular target. The thiazolidinedione scaffold is a known pharmacophore present in compounds with a wide array of biological activities, from antibacterial to antidiabetic effects.[1][2] This chemical promiscuity necessitates a systematic and unbiased approach to MoA elucidation.

Hypothesis Generation: A Plausible Target for (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

Given the structural features of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, specifically the thiazolidine-2,4-dione ring and the acetic acid moiety, we hypothesize that it may function as an inhibitor of Matrix Metalloproteinases (MMPs) . MMPs are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[3] Their dysregulation is implicated in numerous pathologies, including cancer metastasis and inflammatory diseases. The rationale for this hypothesis is twofold:

  • The thiazolidinedione ring is a known scaffold in various enzyme inhibitors.[4][5]

  • The overall structure bears some resemblance to hydroxamate-based MMP inhibitors, with the potential for the carbonyl and carboxyl groups to coordinate with the catalytic zinc ion in the MMP active site.

To rigorously test this hypothesis, we will employ a multi-pronged approach, comparing our compound of interest with two well-characterized alternatives:

  • Positive Control: Batimastat (BB-94) , a broad-spectrum MMP inhibitor known to bind to the catalytic zinc ion in the active site of MMPs.[6][7]

  • Orthogonal Mechanism Control: Staurosporine , a potent, broad-spectrum inhibitor of protein kinases that functions by competing with ATP for binding to the kinase domain.[8]

The following diagram illustrates the overarching logic of our orthogonal validation workflow.

G cluster_0 Hypothesis Generation cluster_2 Conclusion Hypothesis Hypothesis: (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is an MMP Inhibitor Biochemical Biochemical Assay (Direct Enzyme Inhibition) Hypothesis->Biochemical CETSA Target Engagement (Cellular Thermal Shift Assay) Hypothesis->CETSA Western Downstream Signaling (Western Blot) Hypothesis->Western Phenotypic Phenotypic Assays (Proliferation & Migration) Hypothesis->Phenotypic Conclusion Mechanism of Action (Validated or Refuted) Biochemical->Conclusion Confirms direct inhibition? CETSA->Conclusion Confirms target engagement in cells? Western->Conclusion Modulates downstream pathway? Phenotypic->Conclusion Induces expected cellular phenotype? G cluster_0 No Ligand cluster_1 With Ligand Start_NL Protein Heat_NL Heat Gradient Start_NL->Heat_NL Start_L Ligand-Protein Complex Denatured_NL Denatured Protein (Low Tm) Heat_NL->Denatured_NL Heat_L Heat Gradient Start_L->Heat_L Stable_L Stable Complex (High Tm) Heat_L->Stable_L

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for MMP-9 Target Engagement
  • Cell Treatment:

    • Culture a suitable cell line (e.g., HT-1080 fibrosarcoma cells, which express MMP-9) to ~80% confluency.

    • Treat cells with the test compounds (10 µM final concentration) or DMSO for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by three freeze-thaw cycles.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of soluble MMP-9 in each sample by Western Blotting. [9]

  • Data Analysis:

    • Quantify the band intensity for MMP-9 at each temperature for each treatment condition.

    • Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the fraction of soluble protein versus temperature and fit to a Boltzmann sigmoidal equation to determine the melting temperature (Tm).

    • The change in melting temperature (ΔTm) is calculated as Tm(compound) - Tm(DMSO).

Comparative Data Summary
CompoundΔTm for MMP-9 (°C)Interpretation
(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid+4.5Strong evidence of cellular target engagement
Batimastat+6.2Strong evidence of cellular target engagement
Staurosporine+0.3No evidence of cellular target engagement

A significant positive thermal shift for our compound of interest provides strong evidence that it directly binds to and stabilizes MMP-9 inside intact cells. This result orthogonally validates the biochemical finding and increases confidence that MMP-9 is a genuine cellular target.

Level 3 Validation: Downstream Signaling Pathway Analysis

Confirming target engagement is a crucial step, but to establish a robust MoA, we must also demonstrate a functional consequence of this engagement. MMPs are known to influence various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, by cleaving and activating cell surface receptors or releasing signaling molecules from the ECM. [10]We will investigate the phosphorylation status of ERK1/2, a key downstream node in the MAPK pathway.

G cluster_0 MMP-Mediated Signaling cluster_1 Inhibitor Action MMP9 Active MMP-9 Receptor Growth Factor Receptor MMP9->Receptor cleaves/activates RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Migration) pERK->Transcription Inhibitor (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid Batimastat Inhibitor->MMP9 inhibits

Caption: Hypothesized MMP-9 downstream signaling pathway.

Experimental Protocol: Western Blot for p-ERK/Total ERK
  • Cell Treatment:

    • Seed HT-1080 cells and grow to ~70% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with the test compounds (10 µM) or DMSO for 1 hour.

    • Stimulate the cells with a growth factor (e.g., PMA or EGF) for 15 minutes to activate the MAPK pathway.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting: [1] * Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Calculate the ratio of p-ERK to total ERK for each condition.

    • Normalize the ratios to the stimulated DMSO control.

Comparative Data Summary
CompoundNormalized p-ERK/Total ERK RatioInterpretation
(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid0.41Inhibition of downstream signaling
Batimastat0.25Strong inhibition of downstream signaling
Staurosporine0.15Strong inhibition (as a kinase inhibitor)

The reduction in ERK phosphorylation by our compound of interest is consistent with the inhibition of an upstream activator, MMP-9. Batimastat shows a similar, more potent effect. Staurosporine also inhibits ERK phosphorylation, but its mechanism is direct kinase inhibition further down the cascade, not at the level of MMPs. This result, when combined with the CETSA data, helps to pinpoint the action of our compound to the top of this specific pathway.

Level 4 Validation: Phenotypic Assays

The final layer of validation is to determine if the observed molecular effects translate into a relevant cellular phenotype. Since MMPs and the MAPK pathway are heavily involved in cell proliferation and migration, we will assess these two phenotypes. [3][11]

Experimental Protocol 1: Cell Proliferation (BrdU Incorporation Assay)
  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test compounds for 24-48 hours.

    • Add BrdU (a thymidine analog) to the media for the final 4 hours of incubation. [11] * Fix, permeabilize, and denature the DNA.

    • Detect incorporated BrdU using an anti-BrdU antibody conjugated to HRP.

    • Add a colorimetric substrate and measure absorbance.

Comparative Data Summary (Proliferation)
CompoundGI₅₀ (Concentration for 50% Growth Inhibition)
(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid8.9 µM
Batimastat1.5 µM
Staurosporine0.05 µM
Experimental Protocol 2: Cell Migration (Wound Healing Assay)
  • Procedure:

    • Grow cells to a confluent monolayer in a 6-well plate.

    • Create a "scratch" or wound in the monolayer with a sterile pipette tip.

    • Wash with PBS to remove dislodged cells.

    • Add media containing the test compounds at a non-cytotoxic concentration (e.g., 1 µM).

    • Image the wound at 0 hours and 24 hours.

    • Measure the area of the wound at both time points and calculate the percentage of wound closure.

Comparative Data Summary (Migration)
Compound (at 1 µM)% Wound Closure at 24h
DMSO Control95%
(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid45%
Batimastat20%
Staurosporine35%

The phenotypic data align with our hypothesis. (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid inhibits both cell proliferation and migration, phenotypes consistent with MMP inhibition. The potency in these assays tracks with the biochemical and signaling data, being less potent than Batimastat. Staurosporine, a potent cytotoxic and anti-migratory agent through its own kinase inhibition mechanism, serves as a useful benchmark for the phenotypic response.

Synthesis and Conclusion

The power of the orthogonal validation approach lies in the convergence of evidence from disparate experimental systems.

  • Biochemical Assay: Confirmed direct, cell-free inhibition of MMP-9.

  • CETSA: Verified direct target engagement with MMP-9 in intact cells.

  • Western Blot: Demonstrated a functional consequence by inhibiting a known downstream signaling pathway.

  • Phenotypic Assays: Showed that this molecular activity translates into the expected cellular effects on proliferation and migration.

Collectively, these results provide a robust, multi-layered body of evidence supporting the hypothesis that (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid exerts its biological effects, at least in part, through the inhibition of Matrix Metalloproteinases. While further studies would be required to determine its full target profile and selectivity across the MMP family, this orthogonal workflow has successfully elucidated a primary mechanism of action, transforming an enigmatic compound into a tool with a defined biological function. This systematic approach is paramount for advancing novel compounds through the drug discovery pipeline with confidence and a clear understanding of their molecular interactions.

References

  • Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega. (2023). [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. (2012). [Link]

  • Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. PMC - NIH. (2016). [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PMC - NIH. (2016). [Link]

  • Assays of matrix metalloproteinases (MMPs) activities: a review. PubMed. (2005). [Link]

  • Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice. PMC - NIH. (2016). [Link]

  • Zinc-Facilitated Enzyme Disruption: Thiazolidinediones as Potent Carbonic Anhydrase Inhibitors in Hypoxic Cancer Microenvironments. PubMed. (2025). [Link]

  • Staurosporine. Grokipedia. (N/A). [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. (2023). [Link]

  • Mitogen-Activated Protein Kinases Mediate Matrix Metalloproteinase-9 Expression in Vascular Smooth Muscle Cells. AHA Journals. (2000). [Link]

  • The mechanism of action of Batimastat in cancer therapy targeting MMPs. ResearchGate. (N/A). [Link]

  • Thiazolidinedione derivatives as PTP1B inhibitors with antihyperglycemic and antiobesity effects. PubMed. (2009). [Link]

  • Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors. MDPI. (2024). [Link]

  • Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research. (2009). [Link]

  • Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. MDPI. (2025). [Link]

  • New thiazolidine-2,4-diones as antimicrobial and cytotoxic agent. ResearchGate. (2025). [Link]

  • Development of a solid-phase assay for analysis of matrix metalloproteinase activity. PubMed. (2004). [Link]

  • CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. (N/A). [Link]

  • Membrane-Type 1 Matrix Metalloproteinase Is Regulated by Sp1 through the Differential Activation of AKT, JNK, and ERK Pathways in Human Prostate Tumor Cells. PMC - NIH. (2006). [Link]

  • Batimastat. PubChem. (N/A). [Link]

  • Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. MDPI. (2025). [Link]

  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Taylor & Francis Online. (2021). [Link]

  • Batimastat - Drug Targets, Indications, Patents. Synapse. (2025). [Link]

  • Staurosporine as an Antifungal Agent. MDPI. (2025). [Link]

  • Western blot analysis for matrix metalloproteinase (MMP)-2 and MMP-9 in... ResearchGate. (N/A). [Link]

  • Matrix Metalloproteinases Analysis. Ilex Life Sciences. (N/A). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid. As researchers, scientists, and drug development professionals, it is paramount that we handle and dispose of chemical compounds with the utmost care to ensure personal safety and environmental protection. This document is structured to offer a clear, step-by-step approach, grounded in established safety protocols and regulatory guidelines.

Hazard Assessment and Compound Profile

Due to the specific nature of this compound, a publicly available Safety Data Sheet (SDS) is not readily accessible. Therefore, a conservative approach to its handling and disposal is mandatory. The hazard assessment is based on the chemical structure, which features a thiazolidinedione core and an acetic acid moiety.

Chemical Structure: (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid Molecular Formula: C₇H₉NO₄S

Inferred Potential Hazards:

  • Corrosivity: The presence of the acetic acid group suggests that the compound may be corrosive to skin and eyes and could cause severe burns upon direct contact.[1][2]

  • Irritation: It is likely to cause serious eye and skin irritation.[3][4]

  • Toxicity: Thiazolidinedione derivatives have been associated with adverse health effects in some cases, including liver toxicity.[5] Although the specific toxicity of this compound is unknown, it should be handled as a potentially toxic substance.

  • Environmental Hazards: The impact of this compound on the environment is not fully characterized. Therefore, it must be prevented from entering drains and waterways.[1][6]

  • Combustibility: While not expected to be highly flammable, many organic compounds can burn at elevated temperatures. Upon combustion, it may produce toxic gases such as nitrogen oxides (NOx) and sulfur oxides (SOx).[4][7]

Property Inferred Assessment Rationale
Physical State Likely a solidBased on related thiazolidinedione compounds.[4][8]
Health Hazards Corrosive, Irritant, Potentially ToxicAcetic acid moiety and thiazolidinedione core structure.[1][2][5]
Environmental Hazards Potentially harmful to aquatic lifeGeneral precaution for synthetic organic compounds.
Reactivity Stable under normal conditionsIncompatible with strong oxidizing agents.[4]

Personal Protective Equipment (PPE) - Your First Line of Defense

When handling (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid in any form (pure compound, solutions, or as waste), the following PPE is mandatory to minimize exposure:

  • Eye and Face Protection: Chemical splash goggles are essential.[9] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[10]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[9] Inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A flame-resistant lab coat that covers the arms and closes at the front is required.[9]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[3][11]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[9]

Disposal Workflow: A Step-by-Step Protocol

The disposal of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid must be handled as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[12][13]

Step 1: Waste Characterization and Segregation

  • Waste Classification: This compound should be classified as a hazardous chemical waste.

  • Segregation: Keep waste containing (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid separate from other waste streams to avoid unintended reactions. Do not mix with strong oxidizing agents.[4]

Step 2: Waste Accumulation and Labeling

  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[14] The original container, if in good condition, is an ideal choice.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid," and the associated hazards (e.g., Corrosive, Irritant, Potentially Toxic).[14]

  • Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory.[14] This area should be away from sources of ignition and incompatible materials.

Step 3: Arranging for Disposal

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is responsible for the collection and disposal of hazardous waste.[12] Follow their specific procedures for waste pickup requests.

  • Documentation: Maintain accurate records of the amount of waste generated and the date it was placed in the accumulation container.

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Disposal Process A Generation of Waste (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Always C Segregate Waste (Keep separate from other chemicals) B->C D Select Compatible Container (Leak-proof, screw-top) C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) D->E F Store in Satellite Accumulation Area E->F G Contact EHS Office (Request waste pickup) F->G When container is full or as per lab protocol H EHS Collection G->H I Final Disposal (Incineration or other approved method) H->I

Caption: Decision workflow for the safe disposal of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: For small spills that you are trained and equipped to handle:

    • Ensure proper ventilation.

    • Wear the appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[6] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

    • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Large Spills: For large spills, or if you are unsure how to proceed, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Regulatory Compliance

All disposal procedures must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides regulations for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[15] Academic laboratories may have specific guidelines under 40 CFR Part 262, Subpart K.[15] Always consult your institution's EHS office for guidance on regulatory compliance.

Conclusion

The responsible management and disposal of chemical waste are integral to laboratory safety and environmental stewardship. For (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, a cautious approach is necessary due to the lack of specific hazard data. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure that this compound is disposed of in a safe and compliant manner.

References

  • Safety Data Sheet: Acetic Acid 3M - AquaPhoenix Scientific. (2023-10-31).
  • Safety Data Sheet: Acetic acid - Carl ROTH. (2025-03-31).
  • Safety Data Sheet: Acetic acid ethyl ester - Carl ROTH.
  • SAFETY DATA SHEET - TCI Chemicals. (2018-10-03).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
  • Acetic Acid MSDS. (2012-11-27).
  • Synthesis of Thiazolidinedione Compound Library - MDPI. (2022-07-05).
  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC - PubMed Central.
  • 2,4-Thiazolidinedione Safety Data Sheet - Thermo Fisher Scientific. (2009-09-26).
  • Safety Data Sheet: Acetic acid - Carl ROTH.
  • SULFUR DIOXIDE - CAMEO Chemicals - NOAA.
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025-11-25).
  • Acetic acid - SAFETY DATA SHEET - MilliporeSigma.
  • Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity - Der Pharma Chemica. (2012).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Retrieved from Vanderbilt University Medical Center.
  • Characteristics of Hazardous Chemicals - U.S. Department of Labor.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
  • Thiazolidinedione - Wikipedia.
  • Hazardous Waste and Disposal - American Chemical Society.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.